GAK inhibitor 49
Description
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4/h6-11H,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGLYMWNDRFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GAK Inhibitor 49: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK), a ubiquitous serine/threonine kinase, plays a critical role in cellular trafficking, particularly in the uncoating of clathrin-coated vesicles, a fundamental process in endocytosis. Its involvement in key signaling pathways, including the epidermal growth factor receptor (EGFR) pathway, and its association with various diseases such as cancer and Parkinson's disease, have positioned GAK as a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of GAK inhibitor 49, also known as SGC-GAK-1, a potent and selective chemical probe for studying GAK biology.
Core Mechanism of Action
This compound (SGC-GAK-1) is a potent, ATP-competitive inhibitor of GAK.[1][2] It directly targets the ATP-binding pocket of the GAK kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal functioning of GAK in cellular processes. The primary and most well-characterized role of GAK is its function as a cofactor for Hsc70 in the uncoating of clathrin-coated vesicles.[3] By inhibiting GAK's kinase activity, this compound interferes with this process, leading to a disruption in clathrin-mediated endocytosis. This has downstream consequences on receptor trafficking and signaling, most notably impacting the EGFR signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (SGC-GAK-1) and its associated control compounds.
Table 1: In Vitro Binding Affinity and Potency of this compound (SGC-GAK-1)
| Parameter | Value | Assay Type | Reference |
| Ki | 3.1 nM | Biochemical Kinase Assay | [4] |
| Kd | 1.9 nM | KINOMEscan | [5] |
Table 2: Cellular Target Engagement and Antiproliferative Activity of this compound (SGC-GAK-1)
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | HEK293 | 110 nM | NanoBRET Target Engagement | [5] |
| IC50 | LNCaP | 0.05 ± 0.15 µM | Cell Viability Assay | [6] |
| IC50 | 22Rv1 | 0.17 ± 0.65 µM | Cell Viability Assay | [6] |
Table 3: Kinase Selectivity Profile of this compound (SGC-GAK-1)
| Kinase | Kd (nM) | Selectivity (fold vs. GAK) | Assay Type | Reference |
| GAK | 1.9 | 1 | KINOMEscan | [6] |
| RIPK2 | 110 | >50 | KINOMEscan | [6] |
| ADCK3 | 190 | >100 | KINOMEscan | [6] |
| NLK | 520 | >250 | KINOMEscan | [6] |
| AAK1 | 53,000 | >27,000 | Biochemical Kinase Assay | [6] |
| STK16 | 51,000 | >26,000 | Biochemical Kinase Assay | [6] |
Table 4: Control Compounds for this compound (SGC-GAK-1) Studies
| Compound | Description | Key Data | Reference |
| SGC-GAK-1N | Structurally related negative control | Weak GAK binding | [3] |
| Compound 18 | Potent RIPK2 inhibitor, lacks GAK activity | RIPK2 IC50 = 360 ± 190 nM (NanoBRET) | [3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric HotSpot™ Assay)
This protocol describes a representative radiometric assay for determining the in vitro potency of GAK inhibitors.
Materials:
-
Recombinant human GAK enzyme
-
Substrate: Histone H3.3/H4 Tetramer Protein (20 µM)[1]
-
[γ-³³P]-ATP (10 µM)[1]
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (SGC-GAK-1) dilution series
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the GAK inhibitor dilutions. For control wells (0% inhibition), add buffer with DMSO. For background wells, add buffer without the enzyme.
-
Add the GAK enzyme to all wells except the background wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]-ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells and determine the IC₅₀ value by fitting the data to a dose-response curve.
NanoBRET™ Cellular Target Engagement Assay
This protocol outlines the measurement of this compound binding to GAK in living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-GAK Fusion Vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-5
-
This compound (SGC-GAK-1) dilution series
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well white assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-GAK Fusion Vector and culture overnight.
-
Harvest and resuspend the transfected cells in Opti-MEM®.
-
Add the NanoBRET™ Tracer K-5 to the cell suspension at the recommended concentration.
-
Dispense the cell-tracer mix into the wells of a 96-well plate.
-
Add the serially diluted this compound to the wells. Include no-inhibitor and no-tracer controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
Equilibrate the plate to room temperature for 15 minutes.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.
-
Calculate the BRET ratio and determine the IC₅₀ value of the inhibitor by plotting the BRET ratio against the inhibitor concentration.
Signaling Pathways and Visualizations
GAK in Clathrin-Mediated Endocytosis
GAK plays a crucial role in the disassembly of the clathrin coat from newly formed vesicles, a critical step for the vesicle to fuse with endosomes and release its cargo. Inhibition of GAK disrupts this uncoating process.
Caption: GAK's role in clathrin-coated vesicle uncoating and its inhibition.
GAK in EGFR Signaling Pathway
By modulating clathrin-mediated endocytosis, GAK influences the trafficking and signaling of the Epidermal Growth Factor Receptor (EGFR). Inhibition of GAK can lead to altered EGFR localization and downstream signaling.
Caption: GAK's influence on the EGFR signaling pathway via endocytosis.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the preclinical characterization of a GAK inhibitor.
Caption: A logical workflow for the preclinical evaluation of a GAK inhibitor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
The Function of GAK Inhibitor 49: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyclin G-Associated Kinase (GAK) inhibitor 49, a potent and selective ATP-competitive inhibitor of GAK. This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols for its evaluation, and visualizes the cellular pathways it modulates.
Core Concepts: Understanding GAK and its Inhibition
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays crucial roles in two fundamental cellular processes: clathrin-mediated trafficking and cell division (mitosis).[1][2] Its involvement in these pathways has made it a target of interest for therapeutic intervention in various diseases, including cancer and viral infections.
GAK inhibitor 49 is a small molecule designed to specifically block the kinase activity of GAK. It achieves this by competing with ATP for binding to the kinase's active site.[3] This inhibition leads to the disruption of downstream signaling pathways that are dependent on GAK's enzymatic function.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of this compound and a widely used chemical probe for GAK, SGC-GAK-1.
Table 1: In Vitro and Cellular Potency of GAK Inhibitors
| Compound | Assay Type | Potency (Ki) | Potency (Kd) | Cellular IC50 | Reference |
| This compound | Biochemical | 0.54 nM | - | 56 nM | [3] |
| SGC-GAK-1 | Biochemical | 3.1 nM | 1.9 nM | 110 nM | [3][4][5] |
Table 2: Kinase Selectivity Profile of GAK Inhibitors
| Compound | Off-Target Kinase | Potency (Ki) | Potency (Kd) | Selectivity vs. GAK | Reference |
| This compound | RIPK2 | - | Binding noted | Data not quantified | [3] |
| AAK1 | 53 µM | - | >98,000-fold | [5] | |
| BMP2K | 63 µM | - | >116,000-fold | ||
| STK16 | 51 µM | - | >94,000-fold | [5] | |
| SGC-GAK-1 | RIPK2 | - | 110 nM | ~58-fold | [3] |
| ADCK3 | - | 190 nM | ~100-fold | [5] | |
| NLK | - | 520 nM | ~274-fold | [5] |
Signaling Pathways and Mechanism of Action
GAK's dual roles in cellular function mean that its inhibition has pleiotropic effects. The following diagrams illustrate the key signaling pathways affected by this compound.
Inhibition of Clathrin-Mediated Trafficking
GAK is essential for the uncoating of clathrin-coated vesicles, a critical step in endocytosis and intracellular trafficking.[1][2] By phosphorylating adaptor proteins like AP-2, GAK facilitates the release of clathrin from vesicles, allowing for the recycling of components and the transport of cargo. Inhibition of GAK disrupts this process, which can impact viral entry and the turnover of cell surface receptors.
Disruption of Mitotic Progression
GAK is also localized to the centrosome and is required for proper spindle formation and chromosome alignment during mitosis.[1][6] Inhibition of GAK leads to defects in the mitotic spindle, activating the spindle assembly checkpoint (SAC) and causing cells to arrest in the G2/M phase of the cell cycle.[6] This can ultimately lead to apoptosis in cancer cells.
Experimental Protocols
The following are representative protocols for evaluating the effects of this compound in a laboratory setting.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against purified GAK enzyme.
Objective: To quantify the concentration of this compound required to inhibit 50% of GAK enzymatic activity.
Materials:
-
Recombinant human GAK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
GAK substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add GAK enzyme and the GAK substrate to each well.
-
Add the diluted this compound to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Viability Assay
This protocol details how to assess the effect of this compound on the viability of cancer cell lines.[5]
Objective: To determine the concentration of this compound that reduces cell viability by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., 22Rv1 prostate cancer cells)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the GI50 value.
Western Blot for Mitotic Arrest Markers
This protocol is for detecting changes in protein markers associated with mitotic arrest following treatment with this compound.[6]
Objective: To qualitatively or quantitatively assess the upregulation of mitotic arrest markers, such as phosphorylated Histone H3 (pHH3).
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound (e.g., at its GI50 concentration) or vehicle for 24 hours.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pHH3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for a loading control like GAPDH to ensure equal protein loading.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the preclinical evaluation of a GAK inhibitor and a logical flow for investigating its mechanism of action.
Preclinical Evaluation Workflow
This workflow outlines the progression from initial in vitro characterization to in vivo efficacy studies.[1][2][7]
Logical Relationship for Mechanism of Action Study
This diagram shows the logical connections between experiments to confirm that the observed cellular phenotype is due to the inhibition of GAK.
References
- 1. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]
- 2. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
GAK Inhibitor 49: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK), a serine/threonine kinase, has emerged as a significant therapeutic target in diverse disease areas, including viral infections and oncology. It plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process that is hijacked by various pathogens for entry into host cells. The discovery of potent and selective GAK inhibitors is therefore of high interest for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of GAK inhibitor 49, a potent and selective ATP-competitive inhibitor of GAK.
Discovery of this compound
This compound, belonging to the isothiazolo[5,4-b]pyridine class of compounds, was identified through a dedicated drug discovery campaign aimed at developing selective inhibitors of GAK. The research, published by Kovackova et al. in the Journal of Medicinal Chemistry in 2015, detailed the structure-activity relationship (SAR) studies that led to the identification of this potent molecule.
Biological Activity and Selectivity
This compound demonstrates high affinity and potent inhibition of GAK. It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain. The key quantitative data for this compound and its hydrochloride salt are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 | 56 nM | NanoBRET Assay | [1][2] |
| Ki | 0.54 nM | LanthaScreen™ Eu Kinase Binding Assay | [2] |
Table 2: Selectivity Profile of this compound (Hydrochloride)
| Kinase | IC50 (µM) |
| AAK1 | 28 |
| BMP2K | 63 |
| STK16 | >100 |
Data sourced from MedChemExpress product information, accuracy not independently confirmed by the original publication.[2]
This compound also shows binding to Receptor-Interacting Protein Kinase 2 (RIPK2).[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available precursors. The core isothiazolo[5,4-b]pyridine scaffold is constructed and subsequently functionalized to yield the final compound. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
The following is a representative synthetic protocol based on the general methodologies for the synthesis of isothiazolo[5,4-b]pyridines. The specific details for compound 49 can be found in the supplementary information of Kovackova et al., J Med Chem 2015, 58(8), 3393-3410.
Step 1: Synthesis of the Isothiazolo[5,4-b]pyridine Core
A substituted pyridine derivative is used as the starting material. Through a series of reactions including nitration, chlorination, and cyclization with a sulfur source (e.g., sodium sulfide), the isothiazolo[5,4-b]pyridine core is synthesized.
Step 2: Functionalization of the Isothiazolo[5,4-b]pyridine Core
The core scaffold is then functionalized at specific positions via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce the desired aryl and amino substituents. For this compound, this involves the introduction of a 3,4,5-trimethoxyphenyl group and a 3-methoxyphenylamine moiety.
Final Product: N-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-amine (this compound)
Mechanism of Action and Signaling Pathway
GAK plays a pivotal role in the regulation of clathrin-mediated endocytosis, a process essential for the internalization of various molecules and pathogens, including the Hepatitis C virus (HCV). GAK facilitates the uncoating of clathrin from newly formed vesicles, a critical step for the recycling of clathrin and the release of the vesicle's cargo into the cytoplasm. By inhibiting GAK, this compound disrupts this process, thereby impeding the lifecycle of viruses that rely on this pathway for entry and assembly.[3]
Experimental Workflows
The discovery and characterization of this compound involved a series of key experiments to determine its binding affinity, inhibitory activity, and antiviral efficacy.
GAK Binding Affinity Assay Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Detection of Neutralizing Antibodies with HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Cyclin G-Associated Kinase (GAK) in Clathrin-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, is a critical regulator of clathrin-mediated endocytosis (CME). It functions as an essential cofactor for the Hsc70 chaperone in the uncoating of clathrin-coated vesicles (CCVs), a terminal and vital step in the endocytic pathway. Beyond this canonical role, GAK is implicated in earlier stages of CME, including the recruitment of adaptor proteins and the maturation of clathrin-coated pits (CCPs). This technical guide provides an in-depth analysis of GAK's function in CME, presenting quantitative data, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the intricacies of endocytic trafficking and for professionals in drug development targeting cellular transport mechanisms.
Introduction
Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a wide array of cargo, including nutrients, signaling receptors, and pathogens. This process involves the coordinated assembly of a clathrin coat on the plasma membrane, the formation of a clathrin-coated pit, and the subsequent scission of a clathrin-coated vesicle into the cytoplasm. The timely disassembly, or uncoating, of this clathrin coat is paramount for the release of the vesicle's contents and the recycling of clathrin and its associated adaptor proteins for subsequent rounds of endocytosis.
Cyclin G-associated kinase (GAK), the ubiquitous homolog of the neuron-specific protein auxilin, plays a central and multifaceted role in this intricate process.[1][2] GAK is a multi-domain protein consisting of an N-terminal kinase domain, a PTEN-like domain, a central clathrin-binding domain, and a C-terminal J-domain.[3][4] The J-domain is crucial for recruiting the molecular chaperone Hsc70, which utilizes the energy from ATP hydrolysis to dismantle the clathrin lattice.[4][5] While its role in uncoating is well-established, emerging evidence points to GAK's involvement in earlier phases of CME, such as the recruitment of adaptor proteins like AP-2 and the regulation of CCP maturation and stabilization.[2][6]
This guide will delve into the molecular mechanisms by which GAK executes its functions in CME, summarize key quantitative findings, provide detailed protocols for investigating its activity, and illustrate the complex interplay of molecules involved in GAK-mediated endocytic events.
Quantitative Data on GAK Function in Clathrin-Mediated Endocytosis
The following tables summarize key quantitative data from studies on GAK's role in CME, providing a comparative overview of its dynamic behavior and functional impact.
| Parameter | Value | Cell Type/System | Reference |
| GAK Recruitment Dynamics | |||
| Duration of GAK association with clathrin puncta | 11.6 ± 3 seconds | CV1 cells | [7] |
| Peak number of GAK molecules recruited during uncoating | 4 ± 2 molecules | Gene-edited SUM159 cells | [3] |
| Time to peak recruitment of GAK after uncoating initiation | ~3.2 seconds | Gene-edited cells | [3] |
| Effects of GAK Depletion | |||
| Inhibition of transferrin uptake upon GAK knockdown | Marked decrease | HeLa cells | [2] |
| Inhibition of EGF receptor internalization upon GAK knockdown | Marked decrease | HeLa cells | [2] |
| Reduction in the number of clathrin-coated pits | Marked reduction | GAK-depleted HeLa cells | [2] |
| Domain Function | |||
| Rescue of transferrin uptake in GAK-knockout MEFs by GAK-C62 (clathrin-binding and J-domains) | ~80% of control | GAK-knockout MEFs | [4] |
Table 1: Quantitative analysis of GAK's role in clathrin-mediated endocytosis.
Signaling and Functional Pathways of GAK in CME
GAK's function in CME is intricately linked with a network of protein-protein and protein-lipid interactions. The following diagrams illustrate these relationships.
Caption: GAK-mediated signaling in clathrin-coated vesicle uncoating.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of GAK in CME.
siRNA-Mediated Knockdown of GAK and Transferrin Uptake Assay
This protocol describes the depletion of endogenous GAK using small interfering RNA (siRNA) followed by a quantitative assessment of CME via a transferrin uptake assay.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting GAK (e.g., Dharmacon ON-TARGETplus)
-
Control non-targeting siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Complete DMEM medium (with 10% FBS)
-
Serum-free DMEM
-
Human transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
PBS (phosphate-buffered saline)
-
Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 24-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection: a. For each well, dilute 20 pmol of GAK siRNA or control siRNA into 50 µL of Opti-MEM. b. In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM. c. Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation. d. Add the 100 µL siRNA-lipid complex to each well containing cells in 400 µL of complete medium. e. Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Transferrin Uptake Assay: a. After the incubation period, wash the cells twice with ice-cold PBS. b. Starve the cells in serum-free DMEM for 30 minutes at 37°C. c. Add pre-warmed serum-free DMEM containing 25 µg/mL of fluorescently labeled transferrin to the cells and incubate for 15 minutes at 37°C. d. To stop internalization, place the plate on ice and wash the cells three times with ice-cold PBS. e. To remove surface-bound transferrin, wash the cells twice for 5 minutes each with ice-cold acid wash buffer, followed by two washes with ice-cold PBS.
-
Quantification: a. Lyse the cells in 200 µL of cell lysis buffer. b. Measure the fluorescence intensity of the lysate using a fluorometer (excitation/emission appropriate for the fluorophore). c. Determine the total protein concentration of each lysate using a BCA assay. d. Normalize the fluorescence intensity to the total protein concentration to determine the amount of internalized transferrin.
Co-Immunoprecipitation of GAK and Clathrin Heavy Chain
This protocol details the procedure for isolating GAK-clathrin complexes from cell lysates to demonstrate their interaction.
Materials:
-
HEK293T cells
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-GAK antibody (for immunoprecipitation)
-
Anti-clathrin heavy chain antibody (for western blotting)
-
Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Lysis: a. Grow HEK293T cells to ~90% confluency in a 10 cm dish. b. Wash cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new pre-chilled tube.
-
Immunoprecipitation: a. Pre-clear the lysate by adding 20 µL of protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation. b. Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube. c. Add 2-5 µg of anti-GAK antibody or rabbit IgG control to the lysate and incubate overnight at 4°C with gentle rotation. d. Add 30 µL of pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Washes and Elution: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold wash buffer. c. After the final wash, remove all residual buffer. d. Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-clathrin heavy chain antibody to detect the co-immunoprecipitated protein.
Live-Cell Imaging of GAK Recruitment to Clathrin-Coated Pits
This protocol outlines the use of Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the dynamic recruitment of GAK to CCPs in real-time.
Materials:
-
CV-1 or HeLa cells
-
Glass-bottom imaging dishes
-
Plasmids encoding GFP-GAK and mRFP-Clathrin Light Chain
-
Transfection reagent (e.g., FuGENE HD)
-
TIRF microscope equipped with appropriate lasers and filters
Procedure:
-
Cell Culture and Transfection: a. Plate cells on glass-bottom dishes 24 hours before transfection. b. Co-transfect the cells with plasmids encoding GFP-GAK and mRFP-Clathrin Light Chain using a suitable transfection reagent according to the manufacturer's instructions. c. Allow 24-48 hours for protein expression.
-
Live-Cell Imaging: a. Mount the dish on the TIRF microscope stage, maintaining the cells at 37°C and 5% CO₂. b. Identify cells expressing both fluorescent proteins at low to moderate levels. c. Acquire dual-color time-lapse image series using the TIRF illumination mode. Use an acquisition rate of approximately 1 frame per second for 2-5 minutes.
-
Image Analysis: a. Use image analysis software (e.g., ImageJ with appropriate plugins) to identify and track individual clathrin puncta (mRFP signal). b. Measure the fluorescence intensity of the GFP-GAK signal at the locations of the tracked clathrin puncta over time. c. Analyze the temporal relationship between the appearance and disappearance of the clathrin and GAK signals to determine the timing of GAK recruitment relative to the CCP lifecycle.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating GAK's role in CME.
Caption: Workflow for studying the effect of GAK depletion on CME.
Caption: Workflow for investigating the interaction between GAK and clathrin.
Conclusion
Cyclin G-associated kinase is an indispensable component of the clathrin-mediated endocytosis machinery. Its primary and best-characterized function is to recruit Hsc70 to facilitate the ATP-dependent uncoating of clathrin-coated vesicles. However, the role of GAK extends beyond this late-stage event, with evidence supporting its involvement in the early stages of CCP formation and maturation. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide provide a robust framework for researchers and drug development professionals to further explore the multifaceted functions of GAK. A deeper understanding of GAK's regulatory mechanisms in CME will not only advance our fundamental knowledge of cellular trafficking but may also unveil novel therapeutic targets for diseases where endocytosis is dysregulated, such as cancer and viral infections. The continued investigation into the precise temporal and spatial regulation of GAK activity will undoubtedly shed more light on the intricate and dynamic nature of clathrin-mediated endocytosis.
References
- 1. rupress.org [rupress.org]
- 2. Dynamic early recruitment of GAK–Hsc70 regulates coated pit maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of Auxilin 1 and GAK in clathrin-mediated traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-molecule analysis of a molecular disassemblase reveals the mechanism of Hsc70-driven clathrin uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Recruitment dynamics of GAK and auxilin to clathrin-coated pits during endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
GAK Inhibitor 49: A Technical Guide to an ATP-Competitive Cyclin G-Associated Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GAK inhibitor 49, a potent and selective ATP-competitive inhibitor of Cyclin G-Associated Kinase (GAK). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key concepts to support researchers in the fields of kinase inhibition and drug discovery.
Core Data Presentation
This compound has been characterized as a highly potent and selective small molecule inhibitor of GAK. The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Notes |
| Binding Affinity (Ki) | 0.54 nM | Demonstrates very strong binding to the GAK kinase domain.[1] |
| Cellular IC50 | 56 nM | Indicates potent inhibition of GAK activity within a cellular context.[1] |
| Mechanism of Action | ATP-competitive | Competes with ATP for binding to the kinase active site.[1] |
| Selectivity Profile | Weak inhibitory effect on AAK1 (IC50 = 28 µM), BMP2K (IC50 = 63 µM), and STK16 (IC50 > 100 µM). Also shows binding to RIPK2. | While highly selective for GAK, some off-target binding has been observed. A full kinome scan profile is not publicly available.[1] |
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the GAK kinase domain, directly competing with the endogenous ATP substrate. This binding event prevents the transfer of a phosphate group from ATP to GAK's substrates, thereby inhibiting its catalytic activity.
GAK Signaling Pathways
Cyclin G-Associated Kinase (GAK) is a serine/threonine kinase that plays a crucial role in regulating clathrin-mediated endocytosis and intracellular vesicle trafficking. It is also involved in the cell cycle, particularly in centrosome maturation and mitotic progression. GAK's primary known function is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key event in the assembly of clathrin-coated pits.
Experimental Protocols
The following provides a representative methodology for determining the in vitro inhibitory activity of this compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 value of this compound against purified recombinant GAK.
Materials:
-
Recombinant human GAK enzyme
-
GAK peptide substrate (e.g., a peptide containing the phosphorylation site of the AP-2 μ2 subunit)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the GAK enzyme and GAK peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for linear reaction kinetics.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel kinase inhibitor like this compound typically follows a structured workflow, progressing from initial biochemical characterization to cellular and potentially in vivo studies.
This workflow begins with in vitro biochemical assays to determine the inhibitor's potency, mechanism of action, and selectivity against a broad panel of kinases. Promising candidates then advance to cellular assays to confirm target engagement and assess their effects on cellular pathways and phenotypes. Finally, for compounds with potential therapeutic applications, in vivo studies may be conducted to evaluate their pharmacokinetic properties, efficacy in disease models, and safety.
References
An In-depth Technical Guide to the Cellular Targets of GAK Inhibitor 49
This guide provides a comprehensive overview of GAK inhibitor 49, a potent and selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK). It is intended for researchers, scientists, and drug development professionals interested in the cellular targets and mechanism of action of this compound.
Mechanism of Action
This compound is a potent, ATP-competitive, and highly selective inhibitor of Cyclin G-associated kinase (GAK).[1][2][3][4][5] As an ATP-competitive inhibitor, it functions by binding to the ATP-binding pocket of the GAK kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of GAK substrates.[6][7] This inhibition of GAK's kinase activity disrupts its crucial roles in cellular processes, most notably clathrin-mediated endocytosis and membrane trafficking.[6][8][9]
GAK is a serine/threonine kinase that plays a vital role in regulating the function of clathrin and adaptor protein complexes (APs), which are essential for the formation of clathrin-coated vesicles.[5][6] By phosphorylating the μ subunit of adaptor protein 2 (AP2M1), GAK enhances the recruitment of cargo into forming vesicles.[6] Inhibition of GAK by this compound is therefore expected to disrupt these trafficking events.
Beyond its role in endocytosis, GAK has been implicated in other cellular functions, including cell cycle progression, and has been identified as a potential target in various diseases such as cancer, viral infections (including Hepatitis C), and Parkinson's disease.[6][9][10]
Quantitative Data
The following table summarizes the key quantitative data for this compound, detailing its potency and selectivity.
| Target | Parameter | Value | Reference |
| GAK | Ki | 0.54 nM | [1][2][5] |
| GAK | Cell IC50 | 56 nM | [1][2][3][4][5] |
| RIPK2 | Binding | Yes | [1][2][5] |
| AAK1 | IC50 | 28 µM | [1][2] |
| BMP2K | IC50 | 63 µM | [1][2] |
| STK16 | IC50 | >100 µM | [1][2] |
Table 1: Potency and Selectivity of this compound. This table highlights the high potency of this compound for its primary target, GAK, as indicated by its sub-nanomolar Ki value and nanomolar cellular IC50. The inhibitor also demonstrates a degree of selectivity, with significantly weaker inhibition of other kinases such as AAK1, BMP2K, and STK16. It is important to note that this compound does show binding to RIPK2.
Experimental Protocols
While specific, detailed protocols for experiments utilizing this compound are not extensively published, the following outlines the general methodologies that would be employed to study its effects.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on its target kinase.
-
Objective: To quantify the inhibitory potency (e.g., IC50) of this compound against GAK.
-
General Procedure:
-
Recombinant GAK enzyme is incubated with a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific GAK substrate if known) and ATP (often radiolabeled, e.g., [γ-32P]ATP) in a kinase buffer.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate via SDS-PAGE and autoradiography, or through non-radioactive methods such as ELISA-based assays or fluorescence polarization.
-
The percentage of inhibition at each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay
This type of assay confirms that the inhibitor can bind to its target within a cellular context.
-
Objective: To verify that this compound engages with GAK inside living cells.
-
General Procedure:
-
Cells expressing GAK are treated with varying concentrations of this compound.
-
A specialized cellular thermal shift assay (CETSA) or a chemical proteomics approach can be used.
-
In CETSA, the principle is that a ligand-bound protein is stabilized against thermal denaturation. After treatment, cells are heated, and the amount of soluble GAK is quantified by methods like Western blotting or mass spectrometry. An increase in the melting temperature of GAK in the presence of the inhibitor indicates target engagement.
-
For chemical proteomics, a tagged version of the inhibitor or an affinity matrix could be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
HCV Entry and Assembly Assays
Given the role of GAK in viral entry and assembly, these assays are crucial for evaluating the antiviral potential of this compound.
-
Objective: To determine the effect of this compound on the entry and assembly stages of the Hepatitis C virus (HCV) lifecycle.
-
General Procedure for Entry Assay:
-
Hepatoma cells (e.g., Huh-7.5) are pre-treated with different concentrations of this compound.
-
The cells are then infected with HCV pseudoparticles (HCVpp) or cell culture-derived HCV (HCVcc).
-
After a defined infection period, the viral entry is quantified, typically by measuring the activity of a reporter gene (e.g., luciferase) encoded by the viral genome.
-
A decrease in reporter activity in the presence of the inhibitor indicates inhibition of viral entry.
-
-
General Procedure for Assembly Assay:
-
Cells already harboring an HCV replicon are treated with this compound.
-
The production of new infectious virus particles is measured by collecting the supernatant and using it to infect naive cells.
-
The infectivity of the produced virus is then quantified, for example, by staining for viral antigens in the newly infected cells or by a reporter gene assay.
-
A reduction in the infectivity of the progeny virus suggests an impairment of viral assembly or release.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: ATP-competitive inhibition mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound [myskinrecipes.com]
- 9. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GAK Inhibitor 49 Hydrochloride Salt
This guide provides a comprehensive overview of the core properties of GAK inhibitor 49 hydrochloride salt, tailored for researchers, scientists, and drug development professionals. It includes detailed information on its physicochemical characteristics, mechanism of action, in vitro and in vivo activities, and relevant experimental protocols.
Core Properties and Mechanism of Action
This compound hydrochloride salt is a potent and highly selective, ATP-competitive inhibitor of Cyclin G-associated kinase (GAK).[1][2][3] GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and the regulation of mitotic progression.[4][5] By binding to the ATP pocket of GAK, the inhibitor blocks its kinase activity, thereby disrupting these cellular processes. The hydrochloride salt form enhances the solubility and stability of the compound for research applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃ClN₂O₅ | [3] |
| Molecular Weight | 406.86 g/mol | [3] |
| CAS Number | 2930378-91-7 | [3] |
| Appearance | Powder | [3] |
| Solubility | DMSO: 14.29 mg/mL (with ultrasonic) | [3] |
| Storage (Powder) | 4°C, sealed, away from moisture | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
In Vitro and In Vivo Activity
This compound hydrochloride salt demonstrates high potency in biochemical and cell-based assays and has been evaluated in in vivo models.
In Vitro Potency and Selectivity
| Assay Type | Parameter | Value | Notes | Reference |
| Biochemical Assay | Kᵢ (GAK) | 0.54 nM | ATP-competitive inhibition | [1][2] |
| Cell-based Assay | IC₅₀ (GAK) | 56 nM | Determined by NanoBRET assay in HEK293 cells. | [2][6] |
| Selectivity | IC₅₀ (AAK1) | 28 µM | Weak inhibition | [2] |
| IC₅₀ (BMP2K) | 63 µM | Weak inhibition | [2] | |
| IC₅₀ (STK16) | >100 µM | Weak inhibition | [2] | |
| Binding | RIPK2 | Shows binding | [1][2] |
In Vivo Information
| Study Type | Model | Key Findings | Reference |
| Cancer Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Targeted GAK inhibition leads to a significant reduction in tumor burden in xenograft-bearing NSG mice. Inhibition of GAK results in G2/M phase cell cycle arrest, distortion of mitotic spindles, and chromosomal damage. | [7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathways
GAK plays a crucial role in two primary cellular processes: clathrin-mediated endocytosis and mitosis. This compound exerts its effects by inhibiting the kinase function of GAK in these pathways.
GAK is essential for the uncoating of clathrin-coated vesicles, a critical step in endocytosis. It also plays a role in centrosome maturation and spindle assembly during mitosis. Inhibition of GAK disrupts these processes, leading to cell cycle arrest and impaired vesicle trafficking.
Experimental Workflow
A typical workflow for evaluating a GAK inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride - Immunomart [immunomart.com]
- 4. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. carnabio.com [carnabio.com]
- 7. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
GAK Inhibition in Cancer Cells: A Technical Overview of Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated trafficking, centrosome maturation, and mitosis.[1][2][3] Its overexpression has been linked to the progression of certain cancers, such as prostate cancer and osteosarcoma, making it an emerging therapeutic target.[1][3] This technical guide provides an in-depth overview of the preliminary research on GAK inhibitors in cancer cells, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved. While specific data on "GAK inhibitor 49" is limited, we will draw upon publicly available research on potent and selective GAK inhibitors, such as SGC-GAK-1, to provide a comprehensive understanding of the current state of GAK inhibition in oncology research.
Quantitative Data on GAK Inhibitors
The following tables summarize the available quantitative data for this compound and the well-characterized GAK chemical probe, SGC-GAK-1.
Table 1: In Vitro Inhibitory Activity of GAK Inhibitors
| Compound | Target | Assay Type | Ki (nM) | Kd (nM) | Cellular IC50 (nM) | Reference |
| This compound hydrochloride | GAK | ATP-competitive | 0.54 | - | 56 | [4][5] |
| RIPK2 | Binding | - | - | - | [4][5] | |
| SGC-GAK-1 | GAK | TR-FRET | 3.1 | 4.5 | 110 (NanoBRET) | [6][7] |
| AAK1 | 53,000 | - | - | [7] | ||
| STK16 | 51,000 | - | - | [7] | ||
| RIPK2 | - | 110 | 360 (NanoBRET) | [3][7] |
Table 2: Anti-proliferative Activity of SGC-GAK-1 in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
| LNCaP | Androgen-sensitive | 0.05 ± 0.15 | [1][7] |
| 22Rv1 | Androgen-receptor splice variant | 0.17 ± 0.65 | [1][7] |
| VCaP | Androgen-sensitive, overexpresses AR | Strong inhibition at 10 µM | [1][6] |
| PC3 | Androgen-insensitive | Minimal effect | [1][6] |
| DU145 | Androgen-insensitive | Minimal effect | [1][6] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of GAK inhibitors in cancer cells.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the inhibitory constant (Ki) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant GAK kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT)
-
Test compound (e.g., SGC-GAK-1)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
Add the GAK enzyme, biotinylated peptide substrate, and ATP to the wells of the microplate.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate in the dark for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Plot the signal ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Reagents and Materials:
-
Cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
Test compound (e.g., SGC-GAK-1)
-
CellTiter-Glo® Reagent
-
Opaque-walled multi-well plates (e.g., 96-well)
-
-
Procedure:
-
Seed the cells into the wells of the opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).[1]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control cells.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate to assess the impact of the inhibitor on signaling pathways.
-
Reagents and Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GAK, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Reagents and Materials:
-
Cancer cells treated with the GAK inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells on a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
Preliminary studies with GAK inhibitors, particularly SGC-GAK-1, have begun to elucidate the role of GAK in cancer cell biology. The primary functions of GAK appear to be centered around clathrin-mediated trafficking and the regulation of mitosis.
Role in Clathrin-Mediated Trafficking and Receptor Signaling
GAK is a key regulator of clathrin-mediated endocytosis, a process vital for the internalization of cell surface receptors, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[2] By facilitating the uncoating of clathrin vesicles, GAK influences the trafficking and signaling of these receptors. Downregulation of GAK has been shown to alter EGFR levels and downstream signaling.[2] Inhibition of GAK could therefore represent a therapeutic strategy to modulate the signaling of oncogenic RTKs.
References
- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Role of GAK Inhibitor 49 in Disrupting Viral Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK) has emerged as a critical host factor for the entry of a broad range of enveloped viruses. As a serine/threonine kinase, GAK plays a pivotal role in regulating clathrin-mediated endocytosis (CME), a fundamental cellular process that many viruses hijack to gain entry into host cells. Inhibition of GAK, therefore, presents a promising host-targeted antiviral strategy with the potential for broad-spectrum activity and a high barrier to resistance. This technical guide provides an in-depth overview of the effects of GAK inhibitor 49, a potent and selective GAK inhibitor, on viral entry pathways.
GAK's primary function in CME is to facilitate the uncoating of clathrin-coated vesicles, a crucial step for the release of internalized cargo, including viral particles, into the cytoplasm. GAK, in concert with the co-chaperone Hsc70, disassembles the clathrin coat. By inhibiting the kinase activity of GAK, compounds like this compound disrupt this process, effectively trapping viruses within the endocytic pathway and preventing the release of their genetic material to initiate infection.[1][2][3] This guide will detail the quantitative effects of GAK inhibitors on various viruses, provide comprehensive experimental protocols for assessing viral entry inhibition, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Inhibition of Viral Entry by GAK Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selective GAK inhibitors against a panel of enveloped viruses. The data is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the inhibitor required to reduce viral infection or activity by 50%.
| Inhibitor | Virus | Assay Type | Cell Line | EC50 / IC50 | Citation |
| This compound | Undisclosed (in a cell-based assay) | Cellular Assay | Not Specified | 56 nM (IC50) | [4][5] |
| Isothiazolo[4,3-b]pyridine Analog | Dengue Virus (DENV) | Luciferase Reporter Assay | Huh-7 | ~1 µM (EC50) | [1] |
| Isothiazolo[4,3-b]pyridine Analog | Ebola Virus (EBOV) | Pseudovirus Entry Assay | Not Specified | Moderate Activity | [1][6] |
| Isothiazolo[4,3-b]pyridine Analog | Chikungunya Virus (CHIKV) | Not Specified | Not Specified | Moderate Activity | [7][8] |
| Isothiazolo[4,3-b]pyridine Analog | Hepatitis C Virus (HCV) | Antiviral Assay | Not Specified | Modest Activity | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays to evaluate the effect of GAK inhibitors on viral entry.
Pseudovirus Neutralization Assay (Luciferase-Based)
This assay is a safe and robust method to quantify the inhibition of viral entry mediated by viral glycoproteins. It utilizes replication-defective viral particles (pseudoviruses) that incorporate the envelope protein of the virus of interest and carry a reporter gene, such as luciferase.
a. Production of Pseudoviruses (Lentiviral Backbone):
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid Transfection: Co-transfect the HEK293T cells with three plasmids:
-
A packaging plasmid (e.g., psPAX2) that provides the necessary viral proteins for particle formation (Gag, Pol, Rev).
-
A transfer plasmid encoding a reporter gene (e.g., pWPI-Luciferase).
-
An envelope plasmid expressing the glycoprotein of the virus of interest (e.g., Ebola GP, SARS-CoV-2 S).
-
-
Incubation and Harvest: Incubate the transfected cells for 48-72 hours. Harvest the cell culture supernatant containing the pseudoviruses.
-
Filtration and Storage: Filter the supernatant through a 0.45 µm filter to remove cellular debris. Aliquot and store the pseudoviruses at -80°C.
b. Neutralization Assay:
-
Target Cell Seeding: Seed target cells susceptible to the virus of interest (e.g., Vero E6 for Ebola, Huh-7 for HCV) in a 96-well plate and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in appropriate cell culture media.
-
Inhibitor-Virus Incubation: Mix the diluted inhibitor with the pseudovirus preparation and incubate for 1 hour at 37°C to allow the inhibitor to bind to the viral particles or host cells.
-
Infection: Add the inhibitor-virus mixture to the target cells and incubate for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit (e.g., Promega Bright-Glo™).
-
Data Analysis: Calculate the percent inhibition of viral entry for each inhibitor concentration relative to the untreated virus control. Determine the IC50 value using non-linear regression analysis.[9][10][11]
Dengue Virus (DENV) Luciferase Reporter Virus Assay
This assay utilizes a recombinant Dengue virus that expresses a luciferase reporter gene, allowing for the quantification of viral replication, which is dependent on successful entry.
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined period before infection.
-
Infection: Infect the cells with the DENV luciferase reporter virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 48 hours to allow for viral entry, replication, and reporter gene expression.
-
Luciferase Measurement: Lyse the cells and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the luciferase signal to cell viability (e.g., using an AlamarBlue assay) and calculate the EC50 value of the inhibitor.[1]
Mandatory Visualizations
Signaling Pathway: GAK in Clathrin-Mediated Viral Entry
The following diagram illustrates the critical role of GAK in the clathrin-mediated endocytosis of viral particles and the mechanism by which this compound disrupts this process.
Caption: GAK's role in clathrin-mediated viral entry and its inhibition.
Experimental Workflow: Pseudovirus Neutralization Assay
This diagram outlines the key steps involved in a luciferase-based pseudovirus neutralization assay to determine the IC50 of this compound.
References
- 1. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cyclin G associated kinase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: GAK Inhibitor 49 In Vitro Kinase Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin G-associated kinase (GAK), a serine/threonine kinase, is implicated in clathrin-mediated membrane trafficking and has emerged as a potential therapeutic target in various diseases, including cancer and viral infections. GAK inhibitor 49 is a potent and highly selective ATP-competitive inhibitor of GAK with a Ki of 0.54 nM and a cellular IC50 of 56 nM.[1] This application note provides a detailed protocol for performing an in vitro kinase assay to determine the potency of this compound. The protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Signaling Pathway and Experimental Principle
GAK, like other kinases, catalyzes the transfer of the gamma-phosphate from ATP to a substrate protein. In this protocol, histone H1 is used as a generic substrate. The amount of ADP generated in this reaction is directly proportional to the kinase activity. This compound competes with ATP for binding to the GAK active site, thereby inhibiting its activity. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced. The kinase reaction is first performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction that produces light. The luminescent signal is inversely correlated with GAK activity.
Caption: GAK Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GAK in vitro kinase assay.
| Parameter | Value | Reference |
| This compound Ki | 0.54 nM | [1] |
| This compound Cellular IC50 | 56 nM | [1] |
| GAK Concentration | 250 nM | [2] |
| Histone H1 Substrate Concentration | 0.2 mg/ml | [2] |
| ATP Concentration | 100 µM | [2] |
| MgCl2 Concentration | 5 mM | [2] |
Experimental Protocol
This protocol is adapted from a published method for a GAK in vitro kinase assay.[2]
Materials
-
Recombinant GAK enzyme
-
This compound
-
Histone H1 (Calbiochem)
-
ATP
-
MgCl2
-
Kinase Assay Buffer: 50 mM Tris/HCl (pH 7.4), 1 mM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Workflow for this compound IC50 Determination.
Procedure
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration in the assay should typically range from 0.01 nM to 1 µM to generate a complete dose-response curve. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as used for the inhibitor dilutions.
-
Kinase Reaction Setup:
-
In a 25 µl reaction volume, add the following components to the wells of a white multi-well plate:
-
GAK enzyme to a final concentration of 250 nM.
-
Histone H1 substrate to a final concentration of 0.2 mg/ml.
-
The appropriate dilution of this compound or vehicle control.
-
Kinase Assay Buffer to bring the volume to 20 µl.
-
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µl of a solution containing ATP and MgCl2 to each well. The final concentrations should be 100 µM ATP and 5 mM MgCl2.[2]
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature with shaking.[2]
-
-
ADP Detection:
-
Following the kinase reaction, proceed with the ADP-Glo™ Kinase Assay according to the manufacturer's instructions.
-
Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Data Normalization:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a very high concentration of inhibitor (or no enzyme) as 0% activity.
-
-
IC50 Determination:
-
Plot the normalized kinase activity (%) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Conclusion
This application note provides a detailed protocol for determining the in vitro potency of this compound using the ADP-Glo™ Kinase Assay. The provided workflow, reagent concentrations, and data analysis guidelines will enable researchers to reliably assess the inhibitory activity of this compound against GAK. Adherence to this standardized protocol will facilitate the comparison of results across different studies and support the ongoing research and development of GAK inhibitors.
References
GAK Inhibitor 49: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and intracellular vesicle trafficking. Its involvement in various cellular processes, including viral entry, cell cycle regulation, and cancer progression, has made it a compelling target for therapeutic intervention. GAK inhibitor 49 is a potent, selective, and ATP-competitive inhibitor of GAK with a cellular half-maximal inhibitory concentration (IC50) of 56 nM.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.
Data Presentation
The following tables summarize the quantitative data for this compound in various assays.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Reference |
| Ki | 0.54 nM | [2][3] |
| Cell IC50 | 56 nM | [1][2][3] |
Table 2: Cellular Activity of this compound in Specific Assays
| Assay | Cell Line | Endpoint | Reported Activity |
| Anti-Hepatitis C Virus (HCV) Activity | Huh-7.5 | Inhibition of HCV entry and assembly | Potent inhibition |
| Anti-Dengue Virus Activity | Huh7 | Inhibition of viral infection | Antiviral activity |
| Prostate Cancer Cell Growth Inhibition | 22Rv1, LNCaP | Inhibition of cell proliferation | Robust growth blockage |
| Target Engagement | HEK293 | GAK binding | Direct target engagement |
Signaling Pathway
GAK plays a pivotal role in the regulation of clathrin-mediated endocytosis. It phosphorylates the μ1 subunit of the AP-1 and the μ2 subunit of the AP-2 adaptor protein complexes, which is a critical step for the uncoating of clathrin-coated vesicles. Inhibition of GAK disrupts this process, leading to the accumulation of clathrin-coated vesicles and subsequent impairment of intracellular trafficking. This mechanism underlies its antiviral activity, as many viruses exploit this pathway for cellular entry.
References
GAK Inhibitor 49: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAK inhibitor 49 is a potent and highly selective ATP-competitive inhibitor of cyclin G-associated kinase (GAK), a serine/threonine kinase involved in clathrin-mediated endocytosis, viral entry, and cancer progression.[1][2][3] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy for in vitro and in vivo research applications.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₂O₅ | [1] |
| Molecular Weight | 370.4 g/mol | [1][4] |
| CAS Number | 319492-82-5 | [1][4][5] |
Biological Activity
This compound demonstrates potent and selective inhibition of GAK, with additional off-target effects at higher concentrations.
| Target | Activity | Value | Reference |
| GAK | Kᵢ | 0.54 nM | [2][6][7][8] |
| GAK | Cellular IC₅₀ | 56 nM | [2][4][5][6][7][8][9] |
| RIPK2 | Binding | - | [2][6][7] |
| AAK1 | IC₅₀ | 28 µM | [6][7] |
| BMP2K | IC₅₀ | 63 µM | [6][7] |
| STK16 | IC₅₀ | >100 µM | [6][7] |
Signaling Pathway of GAK in Clathrin-Mediated Endocytosis
GAK plays a crucial role in the uncoating of clathrin-coated vesicles, a key step in clathrin-mediated endocytosis. By inhibiting GAK, this compound can disrupt this process, which is essential for various cellular functions, including viral uptake and receptor trafficking.
Caption: GAK's role in clathrin-mediated endocytosis and its inhibition.
Stock Solution Preparation
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol for In Vitro Stock Solution
This protocol describes the preparation of a 10 mM DMSO stock solution.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3704 mg of the compound (Molecular Weight = 370.4 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder. For a 10 mM stock solution, if you weighed 0.3704 mg, add 100 µL of DMSO. It is recommended to use fresh DMSO as moisture can reduce the solubility of the compound.[4]
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7]
| Solvent | Maximum Solubility | Reference |
| DMSO | 74 mg/mL (199.78 mM) | [4] |
| Ethanol | 6 mg/mL | [4] |
| Water | Insoluble | [4] |
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [4] |
| Stock Solution in Solvent | -80°C | 1 year | [4] |
| Stock Solution in Solvent | -20°C | 1 month | [4][6][7] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquotting the stock solution is crucial to preserve its integrity.[4]
-
Moisture Sensitivity: Use anhydrous solvents and handle the compound in a dry environment to prevent degradation.[4]
-
Fresh Solvents: Always use fresh, high-quality solvents for preparing solutions.
Protocols for In Vivo Formulation
For in vivo experiments, this compound needs to be formulated in a biocompatible vehicle. The following are example protocols, and the final formulation may need to be optimized for the specific animal model and administration route.
Formulation 1: PEG300, Tween-80, and Saline
This formulation yields a clear solution.
-
Start with a concentrated DMSO stock solution of this compound (e.g., 20.8 mg/mL).[7]
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix well.
-
The final concentration of this compound in this formulation would be 2.08 mg/mL.[7]
Formulation 2: Corn Oil
This formulation is suitable for oral administration and results in a clear solution.
-
Prepare a concentrated DMSO stock solution (e.g., 20.8 mg/mL).[7]
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.[7]
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration will be 2.08 mg/mL.[7]
Note: For in vivo experiments, it is recommended to prepare fresh formulations on the day of use.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound|319492-82-5|安捷凯 [anjiechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound | Serine/threonin kinase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
Application of GAK Inhibitor 49 in Dengue Virus Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, causing an estimated 100-400 million infections annually. The development of effective antiviral therapies is a critical public health priority. Host-directed therapies, which target cellular factors essential for viral replication, represent a promising strategy with a high barrier to resistance. Cyclin G-associated kinase (GAK) has been identified as a key host factor involved in the lifecycle of several viruses, including dengue virus. GAK, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis, the primary mechanism of DENV entry into host cells.[1] GAK inhibitor 49 is a potent and selective ATP-competitive inhibitor of GAK with a reported half-maximal inhibitory concentration (IC50) of 56 nM and a dissociation constant (Ki) of 0.54 nM for the GAK enzyme. This document provides detailed application notes and protocols for the use of this compound and related compounds in dengue virus research.
Mechanism of Action
GAK regulates the function of adaptor protein 2 (AP2), a key component of the clathrin-mediated endocytosis machinery. By inhibiting GAK, this compound disrupts the normal process of clathrin-coated pit formation and vesicle budding, thereby blocking the entry of dengue virus into host cells.[1] Furthermore, GAK is also implicated in the assembly and egress of new viral particles, suggesting that its inhibition could impact multiple stages of the viral lifecycle.
Data Presentation
Table 1: In Vitro Anti-Dengue Virus Activity of Representative Isothiazolo[4,3-b]pyridine GAK Inhibitors
| Compound Reference | DENV EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound 12a | 0.18 | >10 | >55.6 |
| Compound 12t | 1.25 | >20 | >16 |
| Compound 12e | 6.38 | >20 | >3.1 |
| Compound 12k | ~1 | >20 | >20 |
| Compound 12l | ~1 | >20 | >20 |
Data is derived from studies on isothiazolo[4,3-b]pyridine analogues and serves as a reference for the potential efficacy of this compound. EC50 (Half-maximal effective concentration) was determined using a dengue virus reporter luciferase assay. CC50 (Half-maximal cytotoxic concentration) was determined using an alamarBlue assay.[2]
Table 2: Kinase Inhibitory Potency of this compound
| Parameter | Value |
| IC50 (GAK) | 56 nM |
| Ki (GAK) | 0.54 nM |
This data represents the direct inhibitory activity of this compound against the GAK enzyme.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines, virus strains, and laboratory conditions.
Dengue Virus Plaque Assay (96-Well Format)
This assay is used to determine the titer of infectious virus and to assess the reduction in viral replication in the presence of an inhibitor.
Materials:
-
Vero or BHK-21 cells
-
Dengue virus stock
-
This compound
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1% methylcellulose in infection medium)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero or BHK-21 cells in a 96-well plate at a density that will form a confluent monolayer the next day. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Virus Infection: On the day of the experiment, remove the growth medium from the cells.
-
Add 50 µL of the diluted this compound to the wells.
-
Add 50 µL of diluted dengue virus (to achieve 50-100 plaques/well) to the wells. Include a virus-only control and a cell-only control.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Gently remove the inoculum and add 100 µL of overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Fixing and Staining:
-
Carefully remove the overlay medium.
-
Fix the cells with 100 µL of 10% formalin for at least 30 minutes at room temperature.
-
Remove the formalin and wash the wells gently with water.
-
Stain the cells with 50 µL of crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control.
Dengue Virus Luciferase Reporter Assay
This high-throughput assay measures the inhibition of viral replication by quantifying the activity of a reporter gene (luciferase) engineered into the viral genome.
Materials:
-
Huh-7 or other susceptible cells
-
Dengue virus luciferase reporter virus
-
This compound
-
Growth medium
-
Infection medium
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a white, opaque 96-well plate and incubate overnight.
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium and infect the cells with the dengue virus luciferase reporter virus at a predetermined multiplicity of infection (MOI).
-
Immediately add the diluted this compound to the wells.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Luciferase Measurement:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Record the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication based on the reduction in luciferase signal compared to the virus-only control.
Cytotoxicity Assay (alamarBlue Assay)
This assay assesses the toxicity of the inhibitor on the host cells to determine its therapeutic window.[2][3][4]
Materials:
-
Cells used in the antiviral assays
-
This compound
-
Growth medium
-
alamarBlue reagent
-
96-well plates
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assays and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
alamarBlue Addition: Add alamarBlue reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Signaling Pathway of GAK in Dengue Virus Entry
Caption: GAK's role in DENV clathrin-mediated endocytosis.
Experimental Workflow for Antiviral Compound Screening
References
- 1. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Cyclin G-associated kinase (GAK) affinity and antiviral activity studies of a series of 3-C-substituted isothiazolo[4,3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GAK Inhibitor 49 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in fundamental cellular processes. It is a key regulator of clathrin-mediated endocytosis and vesicle trafficking, processes essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[1] Furthermore, GAK is involved in cell cycle progression, specifically in centrosome maturation and the proper alignment of the mitotic spindle, making it a potential target in oncology.[2][3] Given its multifaceted roles, GAK has emerged as a promising therapeutic target for various diseases, including cancer, viral infections like Hepatitis C and Dengue, and neurodegenerative disorders such as Parkinson's disease.
GAK inhibitor 49 is a potent, ATP-competitive, and highly selective small molecule inhibitor of GAK.[4] Its high affinity and selectivity make it an excellent chemical probe for studying the cellular functions of GAK and a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel GAK inhibitors with therapeutic potential. These application notes provide detailed protocols and data for utilizing this compound in HTS settings.
Data Presentation
The following tables summarize the quantitative data for this compound and a representative kinome scan for a similar potent and selective GAK inhibitor, SGC-GAK-1, to illustrate the expected selectivity profile.
Table 1: Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| GAK | Kᵢ | 0.54 nM | [4] |
| GAK | Cellular IC₅₀ | 56 nM | [4] |
| RIPK2 | Binding Affinity | Binds to RIPK2 | [4] |
| AAK1 | IC₅₀ | 28 µM | [4] |
| BMP2K | IC₅₀ | 63 µM | [4] |
| STK16 | IC₅₀ | >100 µM | [4] |
Table 2: Representative Kinome Selectivity Profile of a GAK Inhibitor (SGC-GAK-1)
No comprehensive kinome-wide screening data for this compound is publicly available. The data for the potent and selective GAK inhibitor SGC-GAK-1 is presented here as a representative example of the selectivity that can be expected from this class of compounds.
| Kinase Target | Kᵢ (nM) | Fold Selectivity vs. GAK |
| GAK | 3.1 | 1 |
| RIPK2 | 110 | >35 |
| ADCK3 | 190 | >60 |
| NLK | 520 | >165 |
| AAK1 | 53,000 | >17,000 |
| STK16 | 51,000 | >16,000 |
Signaling Pathways Involving GAK
Understanding the signaling context of GAK is crucial for designing relevant cell-based assays and interpreting screening results.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel GAK inhibitors would follow the workflow outlined below. This compound should be used as a positive control throughout the process.
Experimental Protocols
The following are detailed protocols for robust, HTS-compatible assays to measure GAK activity. These assays are well-suited for 384-well or 1536-well formats.
Protocol 1: Luminescence-Based Kinase Assay (Kinase-Glo® Principle)
This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in luminescence is directly proportional to GAK activity.
Materials:
-
Recombinant human GAK enzyme
-
GAK peptide substrate (e.g., a generic kinase substrate like Myelin Basic Protein, or a specific GAK substrate if available)
-
This compound (for positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP solution (at a concentration near the Kₘ for GAK)
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.
-
For controls, dispense DMSO only (negative control) and this compound at a high concentration (e.g., 10 µM, positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X GAK enzyme solution in Assay Buffer.
-
Prepare a 2X peptide substrate solution in Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X GAK enzyme solution to each well of the assay plate.
-
Add 5 µL of the 2X peptide substrate solution to each well.
-
The final reaction volume is 10 µL.
-
-
Initiation and Incubation:
-
Prepare a 2X ATP solution in Assay Buffer.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 15 µL of the Kinase-Glo® Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and high-concentration this compound (100% inhibition) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: ADP-Glo™ Kinase Assay
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to GAK activity. An increase in luminescence corresponds to higher GAK activity.
Materials:
-
Recombinant human GAK enzyme
-
GAK peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP solution
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Kinase Reaction:
-
In each well, add the following in order:
-
2.5 µL of test compound or DMSO.
-
2.5 µL of GAK enzyme in Assay Buffer.
-
2.5 µL of a mixture of peptide substrate and ATP in Assay Buffer to initiate the reaction.
-
-
The final reaction volume is 7.5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 7.5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Detection:
-
Add 15 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Similar to Protocol 1, calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ values by fitting the dose-response data to a suitable model.
Conclusion
This compound is a valuable research tool for elucidating the complex biology of GAK and for serving as a reference compound in HTS campaigns. The provided protocols for luminescence-based kinase assays are robust, scalable, and well-suited for identifying and characterizing novel inhibitors of GAK. By understanding the key signaling pathways of GAK and employing a systematic HTS workflow, researchers can effectively advance the discovery of new therapeutic agents targeting this important kinase.
References
- 1. Acentrosomal spindle assembly and maintenance in Caenorhabditis elegans oocytes requires a kinesin-12 nonmotor microtubule interaction domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GAK Inhibitor 49 Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK), a serine/threonine kinase, is a crucial regulator of clathrin-mediated endocytosis and intracellular trafficking.[1][2] Its involvement in fundamental cellular processes makes it a potential target for therapeutic intervention in various diseases, including cancer and viral infections.[1] GAK inhibitor 49 is a small molecule compound designed to selectively inhibit the activity of GAK. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cultured cells using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
GAK plays a vital role in the uncoating of clathrin-coated vesicles, a process essential for receptor-mediated endocytosis and protein trafficking.[2] Inhibition of GAK is expected to disrupt these processes, leading to cellular stress and potentially triggering apoptotic cell death. While the precise downstream signaling cascade initiated by GAK inhibition is an active area of research, it is hypothesized to involve the activation of stress-activated protein kinase pathways, ultimately leading to the execution of apoptosis.[3][4] Kinases are integral components of signaling pathways that regulate cell division, differentiation, and programmed cell death.[5]
Data Presentation
The following table provides a template for summarizing the results of a cytotoxicity assay with this compound. The IC50 value, representing the concentration of an inhibitor that is required for 50% inhibition of cell viability, should be calculated from the dose-response curve.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 48 | Data |
| A549 | MTT | 48 | Data |
| MCF-7 | MTT | 48 | Data |
| HeLa | CellTiter-Glo® | 48 | Data |
| A549 | CellTiter-Glo® | 48 | Data |
| MCF-7 | CellTiter-Glo® | 48 | Data |
Experimental Protocols
Two standard protocols for determining cytotoxicity are provided below. The choice of assay may depend on the specific cell type and experimental goals.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert MTT into a purple formazan product.[7]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[8][9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to reduce background.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[12]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Follow step 1 from the MTT Assay protocol, using opaque-walled plates suitable for luminescence readings.[13]
-
Compound Treatment: Follow step 2 from the MTT Assay protocol.
-
Incubation: Follow step 3 from the MTT Assay protocol.
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for this compound cytotoxicity assay.
Caption: Hypothesized signaling pathway for GAK inhibitor-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Essential Role of Cyclin-G–associated Kinase (Auxilin-2) in Developing and Mature Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | 학회 [koreascience.kr]
- 4. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. promega.com [promega.com]
GAK Inhibitor 49: Application Notes and Protocols for Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GAK inhibitor 49 in primary neuron cultures. This document outlines the inhibitor's mechanism of action, offers detailed protocols for its application in experimental settings, and presents expected outcomes based on available data for related compounds.
Introduction to this compound
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase involved in clathrin-mediated membrane trafficking. In the context of neuroscience, GAK has been implicated in the pathophysiology of Parkinson's disease. This compound is a potent and highly selective ATP-competitive inhibitor of GAK with a Ki of 0.54 nM and a cellular IC50 of 56 nM. Its high selectivity makes it a valuable tool for elucidating the specific roles of GAK in neuronal function and disease.
Data Presentation
Inhibitor Profile
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number | 319492-82-5 | N/A |
| Molecular Formula | C₂₀H₂₂N₂O₅ | N/A |
| Molecular Weight | 370.4 g/mol | N/A |
| Ki | 0.54 nM | [1] |
| Cellular IC50 | 56 nM | [1] |
| Solubility | Soluble in DMSO | N/A |
Expected Effects on Primary Neurons (Based on related GAK inhibitor SGC-GAK-1)
| Parameter | Expected Outcome | Potential Assay |
| Neurite Outgrowth | Reduction in neurite length and complexity | Immunocytochemistry (ICC) for neuronal markers (e.g., β-III tubulin), Sholl analysis |
| Synapse Formation | Decrease in synapse number | ICC for synaptic markers (e.g., Synapsin-1, PSD-95) |
| Neurofilament Phosphorylation | Reduction in phosphorylation of neurofilament subunits | Western Blotting for phospho-neurofilament proteins |
| Neuronal Viability | Concentration-dependent effects; potential for toxicity at high concentrations | Live/dead cell assays (e.g., Calcein-AM/Ethidium Homodimer-1), MTT assay |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.3704 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Treatment of Primary Neuron Cultures
Materials:
-
Primary neuron cultures (e.g., cortical, hippocampal, or dopaminergic neurons)
-
Complete neuronal culture medium
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Culture primary neurons according to standard protocols. Allow neurons to mature for at least 7 days in vitro (DIV) before treatment.
-
On the day of treatment, prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuronal culture medium.
-
A suggested starting range for dose-response experiments is 10 nM to 1 µM. It is recommended to perform a pilot experiment to determine the optimal concentration range for your specific neuronal type and experimental endpoint.
-
Gently remove half of the existing culture medium from each well and replace it with an equal volume of the medium containing the desired final concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the neurons for the desired treatment duration. A typical duration for assessing effects on neurite outgrowth and synapse formation is 24-72 hours.
Neuronal Viability Assay (Calcein-AM/Ethidium Homodimer-1 Staining)
Materials:
-
Treated primary neuron cultures
-
Phosphate-buffered saline (PBS)
-
Calcein-AM (for live cells) and Ethidium Homodimer-1 (EthD-1, for dead cells) staining solution
Procedure:
-
Following treatment with this compound, carefully aspirate the culture medium.
-
Wash the cells once with warm PBS.
-
Prepare the staining solution containing Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in PBS.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantify the number of live and dead cells in multiple fields of view for each condition to determine the percentage of viable neurons.
Immunocytochemistry for Neurite Outgrowth Analysis
Materials:
-
Treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
After treatment, fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Analyze neurite length and complexity using software such as ImageJ with the NeuronJ plugin or by performing Sholl analysis.
Mandatory Visualizations
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: Workflow for this compound treatment in neurons.
References
Application Notes and Protocols for Assessing GAK Inhibitor Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that has emerged as a therapeutic target in various diseases, including cancer, viral infections, and neurodegenerative disorders. GAK plays a crucial role in cellular processes such as clathrin-mediated endocytosis, intracellular vesicle trafficking, and mitotic progression.[1][2][3] Inhibition of GAK's kinase activity has shown promise in preclinical models, particularly in oncology. These application notes provide detailed methodologies for assessing the in vivo efficacy of a GAK inhibitor, using the potent and selective chemical probe SGC-GAK-1 (referred to as GAK inhibitor 49 for the purpose of this document) as an exemplar compound.
GAK Inhibitor Profile: SGC-GAK-1
SGC-GAK-1 is a well-characterized, potent, and selective ATP-competitive inhibitor of GAK.[4] It serves as an invaluable tool for elucidating the biological functions of GAK and for validating GAK as a therapeutic target. A structurally related analog, SGC-GAK-1N, which is inactive against GAK, is available as a negative control for in vitro and in vivo studies.[5]
Table 1: In Vitro Potency and Selectivity of SGC-GAK-1
| Kinase | Binding Affinity (Ki/Kd) | Cellular Engagement (IC50) |
| GAK | 1.9 - 3.1 nM [4][6] | 110 - 120 nM [5][6] |
| RIPK2 | 110 nM[4] | 360 nM[5] |
| AAK1 | 53 µM[4] | Not reported |
| STK16 | 51 µM[4] | Not reported |
Table 2: Anti-proliferative Activity of SGC-GAK-1 in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor (AR) Status | Cellular IC50 (µM) |
| 22Rv1 | AR-V7 Splice Variant Positive | 0.17[7] |
| LNCaP | AR Positive | 0.05 - 0.65[5][7] |
| VCaP | AR Positive | Variable[5] |
| PC3 | AR Negative | >10[5] |
| DU145 | AR Negative | >10[5] |
GAK Signaling Pathways
GAK's cellular functions are primarily linked to two critical pathways: clathrin-mediated trafficking and cell cycle control.
Diagram 1: GAK's Role in Clathrin-Mediated Endocytosis
Caption: GAK's role in the uncoating of clathrin-coated vesicles.
Diagram 2: GAK's Function in Mitotic Progression
Caption: Inhibition of GAK disrupts mitosis, leading to cell cycle arrest.
In Vivo Efficacy Assessment in a DLBCL Xenograft Model
The following protocols are based on studies evaluating SGC-GAK-1 in a diffuse large B-cell lymphoma (DLBCL) xenograft model.[1][8]
Pharmacokinetic Challenges and Solution
SGC-GAK-1 exhibits high metabolic susceptibility to cytochrome P450 enzymes, resulting in a very short in vivo half-life.[8][9] To achieve and maintain therapeutic concentrations, co-administration with a broad-spectrum P450 inhibitor, 1-aminobenzotriazole (ABT), is necessary.[8][10]
Table 3: Pharmacokinetic Parameters of SGC-GAK-1 in Mice
| Compound Administration | t1/2 (half-life) | Cmax (max concentration) |
| SGC-GAK-1 (10 mg/kg, oral) | < 1 hour | < 100 ng/mL |
| SGC-GAK-1 (10 mg/kg, oral) + ABT (50 mg/kg, IP) | ~3 hours | ~650 ng/mL |
| Data derived from studies in mice.[8] |
Experimental Protocols
Diagram 3: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical xenograft efficacy study.
Protocol 1: DLBCL Xenograft Mouse Model and Efficacy Study
1. Cell Culture:
-
Culture U2932 human DLBCL cells in RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS) and 1x penicillin/streptomycin.[11]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Use immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, aged 8-12 weeks.[3][11]
-
Acclimatize animals for at least one week before the study begins.
3. Xenograft Implantation:
-
Harvest U2932 cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free PBS or a similar vehicle at a concentration of 0.5 x 106 cells per 100 µL.[11]
-
Inject 100 µL of the cell suspension intravenously (e.g., via the tail vein) or subcutaneously into the flank of each mouse.[11]
4. Tumor Growth Monitoring and Randomization:
-
For subcutaneous models, monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
5. Formulation and Administration of this compound (SGC-GAK-1) and ABT:
-
ABT Formulation: Prepare a solution of 1-aminobenzotriazole (ABT) in a suitable vehicle (e.g., saline).
-
This compound Formulation: Prepare a suspension or solution of SGC-GAK-1 in an appropriate oral gavage vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80).
-
Dosing Regimen:
-
Administer ABT at 50 mg/kg via intraperitoneal (IP) injection 2 hours prior to GAK inhibitor administration.[8]
-
Administer this compound at 10 mg/kg via oral gavage (p.o.).[8]
-
The control group should receive the respective vehicles on the same schedule.
-
Treatment frequency should be determined based on the study design (e.g., once daily for 21 days).
-
6. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Efficacy is determined by a statistically significant reduction in tumor volume in the treatment group compared to the vehicle control group. A p-value of < 0.001 has been reported for this model.[8]
Protocol 2: Pharmacodynamic (PD) Marker Analysis - Ki67 Immunohistochemistry
1. Tissue Collection and Preparation:
-
At the end of the study, euthanize mice and harvest tumors.
-
Fix tumors in 10% neutral buffered formalin for at least 24 hours.[12]
-
Process tissues and embed in paraffin.
-
Cut 5 µm sections and mount on charged glass slides.[12]
2. Immunohistochemistry (IHC) Staining:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol washes.[5][13]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).[13]
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[5]
-
Blocking: Block non-specific binding with a serum-based blocking solution (e.g., 10% goat serum).[5]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Ki67 (e.g., rabbit anti-Ki67) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Apply a peroxidase-labeled secondary antibody, followed by a DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
-
Counterstaining: Counterstain nuclei with hematoxylin.[5]
-
Dehydration and Mounting: Dehydrate sections and mount with a permanent mounting medium.
3. Analysis:
-
Acquire images of stained sections using a brightfield microscope.
-
Quantify the percentage of Ki67-positive cells (proliferating cells) within the tumor. A marked decrease in the Ki67 proliferation marker in the treated samples indicates target engagement and anti-proliferative efficacy.[8]
Protocol 3: Assessment of Target Engagement via Substrate Phosphorylation
1. Rationale:
-
A direct measure of GAK kinase inhibition in vivo is the reduced phosphorylation of its downstream substrates. While AP2M1 is a known substrate, specific phospho-antibodies may be required.[14] This protocol provides a general framework.
2. Sample Collection:
-
Harvest tumors at various time points after the final dose to capture the pharmacodynamic effect.
-
Flash-freeze tumor samples immediately in liquid nitrogen and store at -80°C to preserve phosphorylation states.[15]
3. Protein Extraction:
-
Homogenize frozen tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Phosphorylation Analysis:
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe with a phospho-specific antibody for a known GAK substrate.
-
Normalize the phospho-protein signal to the total protein signal for that substrate.
-
-
Mass Spectrometry:
Application to Other Disease Models
While the DLBCL model is well-documented for SGC-GAK-1, the principles of assessing GAK inhibitor efficacy can be applied to other disease contexts where GAK is implicated.
-
Prostate Cancer: GAK expression is correlated with prostate cancer progression.[17][18] In vivo studies could utilize xenograft models with AR-positive cell lines like 22Rv1 or LNCaP, following similar protocols for tumor implantation and efficacy assessment.[17][19][20]
-
Hepatitis C Virus (HCV): GAK is a host factor required for HCV entry and assembly.[21][22] Efficacy could be tested in humanized mouse models of HCV infection, with viral load reduction as the primary endpoint.[23]
-
Parkinson's Disease (PD): GAK is a risk gene for PD and may interact with α-synuclein.[24][25] In vivo assessment might involve transgenic mouse models of PD, evaluating endpoints such as neuronal viability, α-synuclein aggregation, and motor function.[26]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Immunohistochemical Staining of Ki67 [bio-protocol.org]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. rupress.org [rupress.org]
- 10. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Immunohistochemical analysis of Ki-67 expression in mouse xenografts [bio-protocol.org]
- 13. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 14. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of phosphorylated proteins in tissue specimens requires high-quality samples collected under stringent conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 19. researchgate.net [researchgate.net]
- 20. Suppression of glycogen synthase kinase 3 activity reduces tumor growth of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preclinical Characterization and In Vivo Efficacy of GSK8853, a Small-Molecule Inhibitor of the Hepatitis C Virus NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: GAK Inhibitor 49 in Clathrin Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK), a serine/threonine kinase, is a critical regulator of clathrin-mediated trafficking events. It plays an essential role in the uncoating of clathrin-coated vesicles (CCVs) by phosphorylating the μ subunits of adaptor protein complexes AP-1 and AP-2. This phosphorylation event is crucial for the proper sorting and internalization of cargo. GAK inhibitor 49 is a potent and highly selective ATP-competitive inhibitor of GAK, making it a valuable tool for elucidating the intricate mechanisms of clathrin-mediated endocytosis and for investigating the therapeutic potential of targeting GAK in various diseases. These application notes provide detailed protocols for utilizing this compound in key cellular assays to study its effects on clathrin trafficking.
This compound: Potency and Selectivity
This compound demonstrates high affinity for GAK with a reported in vitro half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity profile indicates minimal off-target effects on closely related kinases at concentrations effective for GAK inhibition.
| Parameter | Value | Reference |
| Ki (GAK) | 0.54 nM | [1] |
| Cellular IC50 | 56 nM | [1] |
| RIPK2 Binding | Yes | [1] |
| AAK1 IC50 | Weak Inhibition | |
| BMP2K IC50 | Weak Inhibition | |
| STK16 IC50 | Weak Inhibition |
Signaling Pathway of GAK in Clathrin-Mediated Endocytosis
GAK's primary role in clathrin-mediated endocytosis is the phosphorylation of the μ2 subunit of the AP-2 adaptor complex. This event is a key regulatory step in the maturation and subsequent uncoating of clathrin-coated pits.
Experimental Protocols
Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis
This protocol details a fluorescent microscopy-based assay to quantify the effect of this compound on the rate of clathrin-mediated endocytosis using fluorescently labeled transferrin.
Materials:
-
Cells (e.g., HeLa, A549)
-
Glass coverslips
-
Complete growth medium
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: The next day, wash the cells once with serum-free medium and then incubate in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 10 nM to 10 µM. Add the inhibitor dilutions or a vehicle control (DMSO) to the cells and incubate for 1-2 hours at 37°C.
-
Transferrin Internalization: Add pre-warmed fluorescently labeled transferrin (e.g., 25 µg/mL) to each well and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Removal of Surface-Bound Transferrin: Place the plate on ice and wash the cells three times with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, incubate the cells with ice-cold acid wash buffer for 5 minutes on ice.
-
Fixation and Permeabilization: Wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash three times with PBS and mount the coverslips onto glass slides using mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the mean intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ). The percentage inhibition of transferrin uptake can be calculated relative to the vehicle-treated control.
In Vitro GAK Kinase Assay with AP-2 μ2 Subunit
This protocol describes a method to assess the direct inhibitory effect of this compound on the kinase activity of GAK using the μ2 subunit of the AP-2 complex as a substrate.
Materials:
-
Recombinant active GAK
-
Recombinant AP-2 μ2 subunit (or a peptide containing the GAK phosphorylation site)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant AP-2 μ2 subunit (e.g., 1-5 µg), and varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control.
-
Enzyme Addition: Add recombinant GAK to each reaction tube. Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP (to a final concentration of ~10-50 µM, with a specific activity of ~500 cpm/pmol).
-
Incubation: Incubate the reactions for 20-30 minutes at 30°C.
-
Stop Reaction: Terminate the reactions by adding SDS-PAGE loading buffer.
-
Electrophoresis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated AP-2 μ2 subunit.
-
Quantification: Quantify the band intensities to determine the extent of phosphorylation and calculate the IC50 of this compound.
EGFR Trafficking and Degradation Assay
This protocol outlines a Western blot-based method to investigate the impact of this compound on the ligand-induced trafficking and subsequent degradation of the Epidermal Growth Factor Receptor (EGFR), a process that relies on clathrin-mediated endocytosis.
Materials:
-
Cells expressing EGFR (e.g., A431, HeLa)
-
Complete growth medium
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for different time points (e.g., 0, 15, 30, 60, 120 minutes) to induce EGFR internalization and degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against EGFR and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for EGFR and normalize them to the loading control. Plot the EGFR levels over time for each treatment condition to assess the effect of this compound on the rate of EGF-induced EGFR degradation.
Conclusion
This compound is a powerful research tool for dissecting the role of GAK in clathrin-mediated trafficking. The provided protocols offer a framework for investigating its effects on key endocytic processes. Researchers can adapt these methods to their specific cell types and experimental questions to further unravel the complexities of clathrin-dependent pathways and to explore the potential of GAK inhibition in various disease models.
References
Troubleshooting & Optimization
GAK inhibitor 49 solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GAK inhibitor 49, focusing on common solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A2: Several factors can contribute to solubility issues. One of the most common is the quality of the DMSO used. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] Absorbed water can significantly decrease the solubility of this compound.[2] Always use fresh, high-purity, anhydrous DMSO, preferably from a newly opened bottle.[1][2][3] If you suspect your DMSO has absorbed moisture, using a fresh vial is recommended.
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation upon storage, especially after freeze-thaw cycles, can occur. To redissolve the compound, gentle warming and/or sonication can be effective.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is crucial to follow the recommended storage conditions.
Q4: What are the optimal storage conditions for this compound in powder form and as a DMSO stock solution?
A4: For the powdered form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] For stock solutions in DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is best to use the solution within the recommended timeframe to ensure its stability and activity.
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step approach to address common solubility problems.
Problem: this compound does not fully dissolve in DMSO at the desired concentration.
Potential Causes & Solutions:
-
DMSO Quality: The DMSO may have absorbed moisture.
-
Insufficient Solubilization Energy: The compound may require energy to dissolve completely.
-
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the solubility limit of the specific batch.
-
Solution: Prepare a more dilute stock solution and adjust the final experimental concentration accordingly. Refer to the quantitative data table for reported solubility limits.
-
Problem: The dissolved this compound precipitates out of solution over time.
Potential Causes & Solutions:
-
Improper Storage: Incorrect storage temperature or repeated freeze-thaw cycles can lead to precipitation.
-
Supersaturated Solution: The initial solution may have been supersaturated.
-
Solution: If precipitation occurs at room temperature, try to redissolve using gentle warming or sonication before further dilution into aqueous media for your experiment.[1] For future preparations, consider making a slightly less concentrated stock solution.
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound and its hydrochloride salt in DMSO. Note that solubility can vary slightly between batches.
| Compound Form | Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molarity) | Source |
| This compound | DMSO | 62.5 | 168.74 mM | [1] |
| This compound | DMSO | 74 | 199.78 mM | [2] |
| This compound hydrochloride | DMSO | 14.29 | 35.12 mM | [3] |
It is important to note that the hydrochloride salt form has significantly lower solubility in DMSO compared to the free base.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous, high-purity DMSO (newly opened bottle)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
-
Optional: Ultrasonic bath, water bath
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, proceed with the following steps:
-
Ultrasonication: Place the tube in an ultrasonic bath for 5-10 minute intervals. Check for dissolution between intervals.
-
Gentle Warming: If sonication is not sufficient, warm the solution briefly in a water bath set to no higher than 37°C.
-
-
Confirm Dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Optimizing GAK Inhibitor 49 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GAK inhibitor 49 for cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent and selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive, and highly selective small molecule inhibitor of Cyclin G-Associated Kinase (GAK).[1][2][3][4] GAK is a serine/threonine kinase that plays a crucial role in two major cellular processes:
-
Clathrin-mediated endocytosis: GAK is essential for the uncoating of clathrin-coated vesicles, a key step in intracellular trafficking.[5][6][7][8]
-
Mitosis: GAK is also involved in maintaining centrosome integrity and ensuring proper chromosome alignment during cell division.[7][9] By competitively binding to the ATP pocket of GAK, this compound blocks its kinase activity, thereby disrupting these cellular functions.[1][4]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A good starting point for determining the optimal concentration is to perform a dose-response experiment centered around the known cellular IC50 value, which is 56 nM .[1][3][4] A typical starting range for a dose-response curve would be from 1 nM to 10 µM, using serial dilutions.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4] For cell culture experiments, the DMSO stock should be further diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for GAK. However, it has been shown to have some binding activity towards RIPK2 (Receptor-Interacting Protein Kinase 2).[1][3][4] It shows weak inhibitory effects on other kinases like AAK1, BMP2K, and STK16, but at much higher concentrations (IC50s of 28 µM, 63 µM, and >100 µM, respectively).[1][4] When interpreting experimental results, it is important to consider the potential for these off-target effects, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak biological effect observed | 1. Suboptimal inhibitor concentration: The concentration used may be too low for your specific cell line or experimental endpoint. 2. Inhibitor degradation: The inhibitor may not be stable in the culture medium for the duration of the experiment. 3. Low cell permeability: The inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). 2. For long-term experiments (> 24 hours), consider refreshing the medium with a fresh inhibitor. 3. While this compound is cell-permeable, ensure proper dissolution in DMSO and dilution in media. |
| High levels of cytotoxicity at expected effective concentrations | 1. Cell line sensitivity: Your cell line may be particularly sensitive to GAK inhibition. 2. Off-target effects: At higher concentrations, the inhibitor may be affecting other kinases essential for cell survival.[10] 3. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Use a lower concentration range in your dose-response experiments. 2. Use the lowest effective concentration that elicits the desired phenotype. Consider using a structurally different GAK inhibitor as a control to confirm on-target effects. 3. Ensure the final DMSO concentration is below 0.1%. |
| Inconsistent results between experiments | 1. Inconsistent cell density: Variations in the number of cells seeded can affect the outcome. 2. Variability in inhibitor preparation: Inaccurate dilutions of the stock solution. 3. Cell passage number: High passage numbers can lead to phenotypic drift. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. 3. Use cells within a consistent and low passage number range. |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Reference(s) |
| Ki (GAK) | 0.54 nM | [1][3][4] |
| Cellular IC50 | 56 nM | [1][3][4] |
| Off-Target (RIPK2) | Binding observed | [1][3][4] |
| Off-Target (AAK1) | IC50 = 28 µM | [1][4] |
| Off-Target (BMP2K) | IC50 = 63 µM | [1][4] |
| Off-Target (STK16) | IC50 > 100 µM | [1][4] |
Table 2: Reference IC50 Values for a Structurally Related GAK Inhibitor (SGC-GAK-1)
This data is provided for comparative purposes to guide experimental design.
| Cell Line | IC50 (µM) | Reference(s) |
| LNCaP (Prostate Cancer) | 0.65 | |
| 22Rv1 (Prostate Cancer) | 0.17 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) and a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Dynamics of Auxilin 1 and GAK in clathrin-mediated traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GAK Inhibitor 49 and Potential Off-Target Effects on RIPK2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of GAK inhibitor 49 on Receptor-Interacting Protein Kinase 2 (RIPK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary target?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK).[1] GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and trafficking within the cell.
Q2: Is there evidence of this compound interacting with RIPK2?
A2: Yes, it has been reported that this compound also demonstrates binding to RIPK2, indicating a potential off-target interaction.[1][]
Q3: Why is the potential inhibition of RIPK2 a concern?
A3: RIPK2 is a crucial kinase in the innate immune system. It is a key signaling molecule downstream of the pattern recognition receptors NOD1 and NOD2.[3][4] Unintended inhibition of RIPK2 could lead to modulation of the inflammatory response, potentially confounding experimental results or leading to unforeseen physiological effects.
Q4: What is the signaling pathway of GAK?
A4: GAK plays a significant role in the uncoating of clathrin-coated vesicles, a critical step in endocytosis and intracellular trafficking. It functions in conjunction with Hsc70 to disassemble the clathrin coat. This process is vital for the recycling of receptors and other cargo from the cell surface.
Q5: What is the signaling pathway of RIPK2?
A5: RIPK2 is a central component of the NOD1 and NOD2 signaling pathways. Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and ubiquitination. This, in turn, activates downstream pathways, most notably the NF-κB and MAPK signaling cascades, resulting in the production of pro-inflammatory cytokines.[3][5]
Data Presentation
The following table summarizes the known inhibitory activities of this compound against its primary target and other kinases.
| Kinase Target | Parameter | Value | Reference |
| GAK | Ki | 0.54 nM | [1] |
| GAK | Cellular IC50 | 56 nM | [1] |
| RIPK2 | Binding | Observed | [1][] |
| AAK1 | IC50 | 28 µM | [1] |
| BMP2K | IC50 | 63 µM | [1] |
| STK16 | IC50 | >100 µM | [1] |
Note: A specific Kd or IC50 value for the interaction between this compound and RIPK2 is not publicly available at this time.
Troubleshooting Guides
In Vitro Kinase Assay Troubleshooting
Q: My in vitro kinase assay shows inhibition of RIPK2 by this compound, but the results are variable. What could be the issue?
A: Variability in in vitro kinase assays can arise from several factors:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay will significantly impact the apparent IC50 value. Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km of RIPK2 for ATP.
-
Enzyme Activity: Ensure the recombinant RIPK2 enzyme is active. Improper storage or multiple freeze-thaw cycles can lead to a loss of activity. It is advisable to aliquot the enzyme upon receipt.
-
Reagent Preparation: Inconsistent pipetting, especially of the inhibitor, can lead to significant variations. Prepare serial dilutions of this compound carefully and ensure thorough mixing.
-
Assay Conditions: Maintain consistent incubation times and temperatures. Fluctuations can alter enzyme kinetics and affect the results.
Cell-Based Assay Troubleshooting
Q: I'm not observing a clear effect on the RIPK2 signaling pathway in my cell-based assay after treatment with this compound. What should I check?
A: A lack of a clear cellular phenotype could be due to several reasons:
-
Inhibitor Concentration and Treatment Time: The optimal concentration and duration of treatment with this compound may differ between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect on RIPK2 signaling.
-
Cellular Permeability: Ensure that this compound is effectively entering the cells you are using.
-
Assay Readout Sensitivity: The downstream readout you are using to measure RIPK2 activity (e.g., phosphorylation of a substrate, cytokine production) may not be sensitive enough. Consider using a more proximal and direct marker of RIPK2 activation, such as RIPK2 autophosphorylation at Ser176.
-
Off-Target vs. On-Target Effects: The observed cellular phenotype may be a composite of inhibiting both GAK and RIPK2. To dissect these effects, consider using a structurally different GAK inhibitor with a known selectivity profile or using genetic approaches like siRNA or CRISPR to knock down GAK or RIPK2 individually.
Q: I am seeing unexpected or paradoxical effects in my cellular experiments with this compound. How can I determine if this is due to RIPK2 inhibition?
A: Unforeseen cellular responses are a common challenge with kinase inhibitors that have off-target activities.
-
Use a More Selective RIPK2 Inhibitor: As a control, treat your cells with a highly selective and well-characterized RIPK2 inhibitor. If you observe a similar phenotype to that of this compound, it is more likely that the effect is mediated by RIPK2 inhibition.
-
Rescue Experiments: If possible, overexpress a mutant version of RIPK2 that is resistant to this compound. If the phenotype is rescued, it strongly suggests an on-target effect on RIPK2.
-
Kinome-Wide Profiling: To get a broader picture of the inhibitor's selectivity, consider a kinome-wide profiling assay to identify other potential off-target kinases that might be contributing to the observed phenotype.[6]
Experimental Protocols
Protocol 1: In Vitro RIPK2 Kinase Assay (ADP-Glo™ Format)
This protocol is a general guideline for determining the IC50 of this compound against RIPK2 using a luminescence-based kinase assay.
Materials:
-
Recombinant human RIPK2 enzyme
-
This compound
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing RIPK2 enzyme and MBP substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at the Km for RIPK2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for RIPK2 Inhibition (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of RIPK2's downstream target, NF-κB p65, in response to NOD2 stimulation.
Materials:
-
HEK293T cells stably expressing NOD2
-
This compound
-
Muramyl dipeptide (MDP) - a NOD2 ligand
-
Cell culture medium and reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T-NOD2 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
-
Stimulation: Stimulate the cells with 10 µg/mL MDP for 30 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total p65 and GAPDH to ensure equal loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 and loading control.
-
Mandatory Visualizations
Signaling Pathways
Caption: GAK Signaling Pathway in Clathrin-Mediated Endocytosis.
Caption: RIPK2 Signaling Pathway Downstream of NOD2.
Experimental Workflows
Caption: In Vitro Kinase Assay Experimental Workflow.
Caption: Cellular Assay for RIPK2 Inhibition Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
addressing GAK inhibitor 49 instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GAK inhibitor 49. The information focuses on addressing the compound's potential instability in aqueous solutions and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution after I diluted it in my aqueous cell culture medium. What should I do?
A1: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
-
Review Your Dilution Method: Avoid diluting a highly concentrated DMSO stock directly into an aqueous buffer in one step. A serial dilution or a stepwise addition of the stock solution to the final medium while vortexing can help.
-
Use a Lower Final Concentration: If your experimental design permits, try using a lower final concentration of the inhibitor.
-
Incorporate Solubilizing Agents: For in vivo or some in vitro applications, co-solvents can be used. Protocols involving PEG300, Tween-80, or SBE-β-CD have been described for this compound.[1][2] However, always perform vehicle controls to ensure the solvents do not affect your experimental system.
-
Gentle Warming and Sonication: If you observe precipitation during preparation, gentle warming and/or sonication may help redissolve the compound.[2] Be cautious with temperature-sensitive compounds.
-
Prepare Fresh Solutions: Due to potential instability in aqueous media over time, it is best practice to prepare working solutions fresh for each experiment.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
-
Recommended Solvent: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution.[3] Note that moisture-absorbing DMSO can reduce solubility.[3]
-
Storage Conditions: Aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots under the recommended conditions summarized in the table below.
Q3: I am concerned about the stability of this compound in my aqueous assay buffer during a long-term experiment. How can I minimize potential degradation?
A3: While specific data on the chemical degradation of this compound in aqueous solutions is limited, general best practices can help mitigate potential instability:
-
pH of the Buffer: The stability of small molecules can be pH-dependent. Ensure the pH of your experimental buffer is stable throughout the experiment. If you suspect pH-related instability, you could test the compound's stability in buffers of slightly different pH values.
-
Minimize Exposure to Light: Protect solutions from light, as some compounds are light-sensitive.
-
Use Freshly Prepared Solutions: The most reliable approach is to prepare the working solution immediately before adding it to your experiment. For very long-term experiments (e.g., several days), you may need to replenish the compound by replacing the medium with freshly prepared inhibitor-containing medium at certain intervals.
-
Conduct a Stability Test: If your assay is particularly sensitive or long-term, consider performing a simple stability test. You can prepare your working solution, incubate it under your experimental conditions for the duration of the experiment, and then test its activity in a short-term functional assay to see if its potency has decreased.
Data Summary
Table 1: Solubility and Formulation of this compound
| Solvent/Vehicle System | Reported Solubility | Notes | Reference |
| DMSO | ≥ 74 mg/mL (199.78 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [3] |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.62 mM) | This protocol yields a clear solution. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (5.62 mM) | Results in a suspended solution; may require sonication. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.62 mM) | This protocol yields a clear solution. | [2] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Solvent | Notes | Reference(s) |
| -80°C | Up to 1 year | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| -20°C | Up to 1 month | DMSO | Short-term storage option. | [1][2][3] |
| 4°C | Up to 2 weeks | DMSO | For very short-term storage. | [4] |
Experimental Protocols & Visualizations
GAK Signaling Pathway and its Role in Clathrin-Mediated Endocytosis
Cyclin G-associated kinase (GAK) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR). GAK facilitates the uncoating of clathrin-coated vesicles, a critical step for the recycling of clathrin and the trafficking of internalized cargo.[5][6] GAK has been shown to phosphorylate the μ2 subunit of the adaptor protein 2 (AP2) complex.[5] Inhibition of GAK can disrupt these processes, affecting downstream signaling pathways.
Caption: GAK's role in EGFR endocytosis and vesicle uncoating.
Experimental Workflow: Assessing this compound Stability in Aqueous Buffer
This workflow provides a general method to empirically determine the stability of this compound in your specific aqueous experimental buffer.
Caption: Workflow for testing inhibitor stability in aqueous media.
References
troubleshooting inconsistent results with GAK inhibitor 49
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing GAK inhibitor 49. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Cyclin G-associated kinase (GAK).[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GAK kinase domain, preventing the transfer of phosphate from ATP to its substrates.[1] GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and intracellular vesicle trafficking.[1]
Q2: What are the key potency and selectivity parameters for this compound?
This compound exhibits high potency against its primary target, GAK. Its selectivity profile has been characterized against a panel of other kinases. Key quantitative parameters are summarized in the table below.
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to store the lyophilized powder at 4°C.[2] Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: What are the known off-targets of this compound?
While this compound is highly selective for GAK, it has been shown to have some off-target activity. The most significant off-target is Receptor-Interacting Protein Kinase 2 (RIPK2).[1][3] Weaker inhibition has been observed for AAK1, BMP2K, and STK16 at much higher concentrations.[2][3] Researchers should consider these off-target effects when interpreting experimental results, especially when using high concentrations of the inhibitor.
Q5: What is the role of GAK in cellular signaling?
GAK is a key regulator of clathrin-mediated endocytosis, a fundamental process for the uptake of extracellular molecules and the recycling of cell surface receptors. GAK is involved in the uncoating of clathrin-coated vesicles. The signaling pathway below illustrates the role of GAK in this process.
Troubleshooting Guides
Q6: My experimental results with this compound are inconsistent. What are the possible causes and how can I troubleshoot this?
Inconsistent results are a common challenge in experiments with small molecule inhibitors. Several factors could be contributing to this issue. The troubleshooting workflow below can help you identify the source of the problem.
Q7: I'm observing a significant difference between the biochemical IC50 and the cellular IC50 of this compound. Why is this and what can I do?
Discrepancies between biochemical and cellular potencies are common for kinase inhibitors.[4] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration.
-
High Intracellular ATP Concentration: this compound is an ATP-competitive inhibitor. The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This high level of the natural competitor (ATP) can lead to a rightward shift in the IC50 value in cellular assays.[5]
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its effective intracellular concentration.
-
Protein Binding: The inhibitor may bind to other cellular proteins, reducing the free concentration available to bind to GAK.
-
Inhibitor Stability: The inhibitor may be metabolized by the cells over the course of the experiment.
To investigate this, you can perform time-course experiments, use cell lines with known differences in efflux pump expression, or employ specialized assays to measure intracellular drug concentration.
Q8: I am observing high background or non-specific effects in my assay. What could be the cause?
High background or non-specific effects can be caused by several factors:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to non-specific inhibition. Visually inspect your stock and working solutions for any signs of precipitation. Performing a dose-response curve can also be informative, as aggregating compounds often show a steep, non-saturating curve.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for your assay (typically <0.5%).[6]
-
Off-Target Effects: At higher concentrations, the inhibitor may be engaging its known off-targets (e.g., RIPK2) or other unknown kinases, leading to the observed effects.[1][3] Consider using a lower concentration of the inhibitor or employing a structurally unrelated GAK inhibitor as a control to confirm that the observed phenotype is due to GAK inhibition.
Quantitative Data Summary
| Parameter | Value | Reference |
| Primary Target | ||
| GAK Ki | 0.54 nM | [1] |
| GAK Cellular IC50 | 56 nM | [1][7][8] |
| Off-Target Inhibition | ||
| RIPK2 Binding | Yes | [1][3] |
| AAK1 IC50 | 28 µM | [2][3] |
| BMP2K IC50 | 63 µM | [2][3] |
| STK16 IC50 | >100 µM | [2][3] |
| Storage Conditions | ||
| Stock Solution (-20°C) | Stable for 1 month | [2][3] |
| Stock Solution (-80°C) | Stable for 6 months | [2][3] |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific experimental setup.
In Vitro GAK Kinase Assay
This protocol provides a framework for measuring the inhibitory activity of this compound against recombinant GAK in a biochemical assay.
Materials:
-
Recombinant human GAK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide or protein substrate for GAK (e.g., a generic kinase substrate like myelin basic protein, or a more specific substrate if known)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)
-
Assay plates (e.g., 384-well white plates for luminescence assays)
Workflow:
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add the GAK enzyme and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for GAK if known, to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Incubate the reaction for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.
Cell-Based Assay for GAK Inhibition
This protocol describes a general method to assess the effect of this compound on a cellular process, such as cell viability or a specific signaling event downstream of GAK.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Assay plates (e.g., 96-well clear plates for viability assays)
-
Reagents for endpoint measurement (e.g., CellTiter-Glo® for viability, or antibodies for Western blotting or immunofluorescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the desired endpoint measurement:
-
For cell viability: Add a reagent like CellTiter-Glo® and measure luminescence.
-
For target engagement/downstream signaling: Lyse the cells and perform Western blotting to analyze the phosphorylation status of a GAK substrate or a downstream marker.
-
-
Analyze the data to determine the cellular IC50 or the effect on the signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of GAK Inhibitors in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with the use of Cyclin G-associated kinase (GAK) inhibitors in long-term cell culture experiments. While the specific inhibitor "GAK inhibitor 49" was queried, we will focus on the well-characterized, potent, and selective GAK inhibitor, SGC-GAK-1 , as a representative compound for this class. The principles and protocols outlined here are broadly applicable to other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GAK inhibitors like SGC-GAK-1?
A1: SGC-GAK-1 is a potent and selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK). GAK is a serine/threonine kinase that plays crucial roles in two fundamental cellular processes: clathrin-mediated endocytosis and mitosis.[1][2] By inhibiting GAK, these compounds disrupt the uncoating of clathrin-coated vesicles and interfere with proper spindle formation and chromosome segregation during cell division.[3][4]
Q2: What are the expected cytotoxic effects of GAK inhibition in long-term experiments?
A2: Prolonged inhibition of GAK can lead to significant cytotoxicity primarily due to its role in mitosis. Disruption of mitotic progression can trigger cell cycle arrest, leading to apoptosis (programmed cell death).[1] Additionally, interference with clathrin-mediated endocytosis can disrupt essential cellular processes like nutrient uptake and receptor signaling, which can contribute to reduced cell viability over extended periods.
Q3: How can I determine the optimal concentration of a GAK inhibitor for my long-term experiments to minimize cytotoxicity?
A3: The optimal concentration should be empirically determined for each cell line. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability at different time points (e.g., 24, 48, 72 hours, and longer). The goal is to use the lowest concentration that effectively inhibits GAK activity while having the least impact on cell viability.
Q4: Are there known off-target effects of SGC-GAK-1 that could contribute to cytotoxicity?
A4: While SGC-GAK-1 is highly selective for GAK, cellular engagement assays have identified RIPK2 as a potential off-target.[1] It is important to consider this when interpreting results. Using a structurally different GAK inhibitor or genetic knockdown of GAK (e.g., via siRNA) can help confirm that the observed phenotype is due to on-target GAK inhibition.
Q5: How should I prepare and store GAK inhibitors to maintain their stability and minimize degradation-related toxicity?
A5: GAK inhibitors like SGC-GAK-1 are typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. It is recommended to store these stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1% for DMSO).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low inhibitor concentrations. | 1. High sensitivity of the cell line: Some cell lines are inherently more sensitive to perturbations in mitotic progression or endocytosis. 2. Off-target toxicity: The inhibitor may be affecting other essential kinases. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a thorough dose-response and time-course experiment to identify a sub-lethal concentration. Consider using a more resistant cell line if appropriate for the study. 2. Confirm on-target effect: Use a structurally unrelated GAK inhibitor or siRNA-mediated knockdown of GAK to see if the phenotype is recapitulated. 3. Check final solvent concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Inhibitor instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. 2. Variability in cell health or density: Inconsistent cell seeding density or passage number can affect inhibitor sensitivity. 3. Inhibitor precipitation: The inhibitor may not be fully soluble in the culture medium at the working concentration. | 1. Prepare fresh dilutions for each experiment. For very long-term experiments, consider replenishing the medium with fresh inhibitor periodically. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure a uniform seeding density. 3. Visually inspect the medium for any precipitation. If solubility is an issue, consider using a different solvent or a formulation aid, ensuring it is not toxic to the cells. |
| Loss of inhibitor effect over time. | 1. Metabolism of the inhibitor: Cells may metabolize the inhibitor, reducing its effective concentration. 2. Development of resistance: In long-term cultures, cells may develop resistance mechanisms. | 1. Replenish the medium with fresh inhibitor at regular intervals (e.g., every 48-72 hours). 2. Monitor for changes in GAK expression or mutations in long-term cultures. Consider intermittent dosing schedules. |
Data Presentation
Table 1: Cytotoxicity of SGC-GAK-1 in Prostate Cancer Cell Lines after 72 hours
| Cell Line | IC50 (µM) ± SEM |
| LNCaP | 0.65 ± 0.15 |
| 22Rv1 | 0.17 ± 0.05 |
| PC3 | >100 |
| DU145 | >100 |
Data from SGC-GAK-1 probe publication.[1]
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from standard MTS assay procedures.[5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the GAK inhibitor in culture medium. Remove the old medium and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or longer) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) and normalize the results to the vehicle-only control to determine the percentage of cell viability.
Apoptosis Detection (PARP Cleavage by Western Blot)
This protocol is based on standard Western blotting procedures for detecting PARP cleavage.[8][9][10]
-
Cell Treatment and Lysis: Treat cells with the GAK inhibitor at the desired concentrations and for the appropriate duration. Collect the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length PARP (116 kDa) and cleaved PARP (89 kDa) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the 89 kDa band and a decrease in the 116 kDa band indicate apoptosis.
Mandatory Visualizations
GAK's Role in Clathrin-Mediated Endocytosis and Mitosis
Caption: GAK's dual roles in endocytosis and mitosis and their contribution to cytotoxicity upon inhibition.
Experimental Workflow for Assessing GAK Inhibitor Cytotoxicity
Caption: Workflow for evaluating the cytotoxicity of a GAK inhibitor in cell culture experiments.
References
- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Improving the In Vivo Pharmacokinetic Profile of GAK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo pharmacokinetic (PK) profile of Cyclin G-Associated Kinase (GAK) inhibitors.
Troubleshooting Guide
This guide addresses common challenges encountered during the in vivo evaluation of GAK inhibitors.
Q1: My potent in vitro GAK inhibitor shows poor or no efficacy in my animal model. What are the likely causes and how can I troubleshoot this?
A1: A significant drop in efficacy from in vitro to in vivo settings is a common challenge, often stemming from a suboptimal pharmacokinetic profile. Here’s a step-by-step guide to diagnose and address the issue:
-
Assess Metabolic Stability: The most probable cause is rapid metabolism of your compound, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1][2][3]
-
Troubleshooting: Perform an in vitro mouse liver microsome (MLM) stability assay. A short half-life (e.g., t½ < 30 minutes) suggests high intrinsic clearance and rapid metabolism.[4]
-
-
Evaluate In Vivo Pharmacokinetics: Directly measure the compound's concentration in plasma over time after administration to your animal model.
-
Troubleshooting: Conduct a pharmacokinetic study to determine key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). Low Cmax and AUC values confirm poor in vivo exposure.
-
-
Investigate Formulation and Solubility: Poor aqueous solubility can lead to low absorption after oral dosing.
-
Troubleshooting: Assess the solubility of your compound in relevant buffers. If solubility is low, consider formulation strategies such as using amorphous solid dispersions or creating lipophilic salts to be administered in lipid-based formulations.
-
Q2: My GAK inhibitor has a very short half-life in vivo. How can I improve its metabolic stability?
A2: A short in vivo half-life is typically due to rapid metabolic clearance. Here are two primary strategies to address this:
-
Chemical Modification: Modify the chemical scaffold of your inhibitor to block sites of metabolism.
-
Strategy: Identify the metabolic "hotspots" on your molecule (the sites prone to oxidation by CYP450 enzymes). This can be done through metabolite identification studies. Introduce chemical modifications at these positions, such as replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group, to improve stability. Be mindful that modifications can impact potency, so a balance must be struck.[1][2]
-
-
Co-administration with a CYP450 Inhibitor: Use a broad-spectrum CYP450 inhibitor to reduce the metabolic clearance of your GAK inhibitor.
-
Strategy: Co-administer your GAK inhibitor with a pan-CYP450 inhibitor like 1-aminobenzotriazole (ABT). This can significantly increase the half-life and overall exposure of your compound in preclinical models.[1][3] This approach is particularly useful for in vivo proof-of-concept studies with tool compounds that have poor metabolic stability.
-
Q3: How can I determine if my GAK inhibitor is a substrate for P450 enzymes?
A3: You can determine if your GAK inhibitor is a substrate for CYP450 enzymes through in vitro assays:
-
Mouse Liver Microsome (MLM) Stability Assay: This is a direct method to assess metabolism by liver enzymes.
-
Procedure: Incubate your compound with MLMs in the presence and absence of the necessary cofactor, NADPH. If the compound is rapidly consumed only in the presence of NADPH, it indicates metabolism by CYP450 enzymes.[4]
-
-
CYP450 Inhibition Assay: This assay determines if your compound inhibits specific CYP450 isoforms. While this primarily assesses its potential for drug-drug interactions, it can also suggest that your compound interacts with these enzymes.
-
Procedure: Incubate your compound with human liver microsomes and a panel of probe substrates for major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). A reduction in the metabolism of a probe substrate indicates inhibition of that isoform by your compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an in vivo pharmacokinetic study of a novel GAK inhibitor in mice?
A1: A typical starting point for a murine PK study involves:
-
Animals: C57BL/6 mice are commonly used.
-
Dosing: A single oral (PO) dose of 10 mg/kg is a reasonable starting point. An intravenous (IV) dose is also often included to determine absolute bioavailability.
-
Timepoints: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours) to adequately define the PK profile.
-
Analysis: Analyze plasma concentrations of the compound using a sensitive method like LC-MS/MS.
Q2: How can I assess if my GAK inhibitor is engaging its target in live cells?
A2: The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to GAK in living cells. This assay measures the ability of your compound to displace a fluorescent tracer bound to a NanoLuc®-GAK fusion protein, providing a measure of target engagement and intracellular potency.
Q3: What are some formulation strategies to improve the oral bioavailability of a poorly soluble GAK inhibitor?
A3: For poorly soluble compounds, consider the following formulation approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can enhance solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the compound in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract and enhance absorption.
-
Lipophilic Salts: Creating a lipophilic salt of your inhibitor can increase its solubility in lipid-based excipients, facilitating high loading in lipid-based formulations.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Properties of GAK Inhibitor SGC-GAK-1 and an Analog.
| Compound | GAK Biochemical Potency (Ki, nM) | GAK Cellular Potency (NanoBRET IC50, µM) | Mouse Liver Microsome Stability (t½, min) |
| SGC-GAK-1 | < 100 | 0.12 | 5.7 |
| Analog 35 | Not Reported | 1.4 | Improved |
Data sourced from Asquith et al., 2019.
Table 2: Pharmacokinetic Parameters of SGC-GAK-1 (10 mg/kg, oral) in Mice with and without ABT Co-administration.
| Treatment | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng*h/mL) | t½ (h) |
| SGC-GAK-1 alone | 0.25 | < 100 | Not Reported | < 1 |
| SGC-GAK-1 + ABT | 2 | 650 | 2500 | ~3 |
Data sourced from a 2024 bioRxiv preprint.[4]
Experimental Protocols
1. Mouse Liver Microsome (MLM) Stability Assay
-
Objective: To determine the in vitro metabolic stability of a GAK inhibitor.
-
Materials: Test compound, mouse liver microsomes, NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), internal standard, acetonitrile.
-
Procedure:
-
Prepare a reaction mixture containing the test compound (e.g., 1 µM) and MLMs (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. A control reaction without the NADPH system should be run in parallel.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.
2. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a GAK inhibitor in mice.
-
Materials: Test compound, appropriate vehicle for dosing, C57BL/6 mice, blood collection supplies (e.g., capillary tubes, EDTA-coated tubes), centrifuge, LC-MS/MS for analysis.
-
Procedure:
-
Administer the test compound to mice via the desired route (e.g., oral gavage at 10 mg/kg).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically via tail vein or saphenous vein) into EDTA-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to determine parameters such as Cmax, Tmax, AUC, and t½.
Visualizations
Caption: GAK signaling roles in endocytosis and mitosis.
Caption: Workflow for optimizing GAK inhibitor in vivo PK.
References
GAK inhibitor 49 degradation and handling precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GAK inhibitor 49. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective cyclin G-associated kinase (GAK) inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent, ATP-competitive, and highly selective inhibitor of cyclin G-associated kinase (GAK).[1][2][3][4] It functions by binding to the ATP pocket of the GAK enzyme, preventing the phosphorylation of its downstream substrates. This inhibition disrupts cellular processes that are dependent on GAK activity.
Q2: What are the primary cellular functions of GAK that are affected by this inhibitor? A2: GAK is a crucial regulator of clathrin-mediated membrane trafficking, which is essential for processes such as receptor-mediated endocytosis and viral entry.[5] Additionally, GAK plays a role in maintaining centrosome integrity and ensuring proper chromosome congression during mitosis.[6] Therefore, inhibition of GAK can impact these fundamental cellular activities.
Q3: What are the recommended storage conditions for this compound? A3: For long-term stability, this compound powder should be stored at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[7] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is this compound soluble? A4: this compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 74 mg/mL (199.78 mM).[7] It is important to use anhydrous, high-quality DMSO, as moisture can reduce the inhibitor's solubility.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitor Activity or Inconsistent Results | Degradation of stock solution: Repeated freeze-thaw cycles or improper storage can lead to degradation. While specific degradation pathways for this compound are not fully elucidated, compounds of this class can be susceptible to hydrolysis or oxidation over time. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term use. Protect solutions from light. |
| Incomplete solubilization: The inhibitor may not be fully dissolved in the stock solution, leading to inaccurate concentrations. | Ensure the inhibitor is completely dissolved in DMSO before further dilution. Gentle warming or vortexing can aid dissolution. Visually inspect the solution for any precipitates. | |
| Instability in culture media: The inhibitor may have limited stability in aqueous cell culture media at 37°C. | Minimize the pre-incubation time of the inhibitor in media before adding it to the cells. Prepare fresh dilutions in media for each experiment. Consider performing a time-course experiment to assess the stability of the inhibitor in your specific media. | |
| High Cellular Toxicity Observed | Inhibitor concentration is too high: Exceeding the optimal inhibitory concentration can lead to off-target effects and cytotoxicity. | Perform a dose-response experiment to determine the IC50 in your specific cell line and assay. Use the lowest effective concentration for your experiments. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. | |
| Cell line sensitivity: Some cell lines may be more sensitive to the effects of GAK inhibition. | If possible, test the inhibitor on a panel of cell lines to identify a suitable model. Optimize inhibitor concentration and exposure time for your specific cell line. | |
| Inhibitor Appears Ineffective | Low cell permeability: The inhibitor may not be efficiently crossing the cell membrane. | While this compound is expected to be cell-permeable, this can vary between cell types. If poor permeability is suspected, consult the literature for similar compounds or consider alternative delivery methods (not standard for this inhibitor). |
| Incorrect experimental timing: The inhibitor may be added at a time point that does not allow for effective target engagement before the biological process of interest occurs. | Pre-incubate the cells with the inhibitor for an adequate period (e.g., 1-2 hours) before applying a stimulus or making observations. | |
| Degraded inhibitor: The inhibitor may have degraded due to improper handling or storage. | Purchase a new batch of the inhibitor from a reputable supplier and prepare fresh stock solutions. |
Data Presentation
The following table summarizes the stability and storage recommendations for this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep in a tightly sealed container, protected from moisture and light. |
| DMSO Stock Solution | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.704 mg of the inhibitor (Molecular Weight: 370.4 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Cell-Based Assay for GAK Inhibition (Western Blot Analysis)
This protocol describes how to assess the effect of this compound on a downstream signaling event by Western blot. As GAK is involved in clathrin-mediated endocytosis, one potential readout is the phosphorylation of downstream effectors of signaling pathways that are initiated by receptor internalization.
-
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare fresh dilutions of this compound from the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 10, 50, 100, 500 nM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Stimulation (Optional): If studying a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., EGF) for the desired time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Mandatory Visualizations
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: Western blot workflow for GAK inhibition.
Caption: Troubleshooting logic for inconsistent results.
Handling Precautions
As a potent small molecule inhibitor, this compound should be handled with care. Always adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in solid or solution form.
-
Weighing: When weighing the powder, use a chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Clean the area thoroughly.
-
Disposal: Dispose of all waste materials (unused compound, contaminated consumables) in accordance with your institution's chemical waste disposal guidelines.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
For detailed safety information, it is always recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier. If an SDS is not available, treat the compound as potentially hazardous.
References
interpreting unexpected phenotypes with GAK inhibitor 49 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GAK inhibitor 49 (also known as SGC-GAK-1). The information is tailored to help interpret unexpected phenotypes and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase.[1] GAK is involved in several cellular processes, including clathrin-mediated endocytosis, membrane trafficking, and the regulation of mitosis.[2][3] By inhibiting the kinase activity of GAK, the compound can disrupt these processes, leading to phenotypes such as cell cycle arrest and apoptosis.[2]
Q2: I'm observing a phenotype that doesn't align with the known functions of GAK. What could be the cause?
A2: Unexpected phenotypes can arise from several factors:
-
Off-target effects: this compound has a known off-target, RIPK2 (Receptor-Interacting Protein Kinase 2).[2][4][5] Depending on your experimental system, inhibition of RIPK2 could be the primary driver of the observed phenotype.
-
Cell-type specific functions of GAK: The role of GAK can vary between different cell lines or tissues. Your observed phenotype might be a novel, context-specific function of GAK.
-
Pathway retroactivity: Inhibition of a downstream kinase can sometimes lead to unexpected activation of upstream or parallel signaling pathways.[6][7]
Q3: My cells are resistant to this compound, even at high concentrations. Why might this be?
A3: Resistance to this compound can be multifactorial:
-
Low GAK expression: The target cell line may not express sufficient levels of GAK for the inhibitor to elicit a response.
-
Redundancy: Other kinases or cellular pathways may compensate for the loss of GAK function.
-
Drug efflux: Cells may actively pump the inhibitor out, preventing it from reaching its intracellular target.
-
Specific genetic context: Certain genetic backgrounds, such as specific mutations in downstream signaling components, might confer resistance. For example, some prostate cancer cell lines show minimal response to the inhibitor.[2][8]
Q4: Is it possible for off-target effects of kinase inhibitors to have a therapeutic benefit?
A4: Yes, the phenomenon of a drug acting on multiple targets to achieve a therapeutic effect is known as polypharmacology. In some instances, the off-target activity of a kinase inhibitor can contribute to its overall efficacy by modulating multiple disease-relevant pathways.[9]
Troubleshooting Guides
Issue 1: Differentiating On-Target vs. Off-Target Effects
If you suspect an observed phenotype is due to an off-target effect, particularly RIPK2 inhibition, the following experimental strategy is recommended.
Experimental Workflow:
Caption: Workflow for dissecting on- and off-target effects.
Data Interpretation:
| Treatment Group | Expected Outcome if Phenotype is GAK-mediated | Expected Outcome if Phenotype is RIPK2-mediated | Expected Outcome if Phenotype is a Non-specific effect |
| This compound | Phenotype Observed | Phenotype Observed | Phenotype Observed |
| Negative Control (SGC-GAK-1N) | No Phenotype | No Phenotype | May or may not show phenotype |
| RIPK2 Inhibitor | No Phenotype | Phenotype Observed | No Phenotype |
| GAK siRNA/shRNA | Phenotype Observed | No Phenotype | No Phenotype |
Issue 2: Unexpected Cell Proliferation or Survival
In some cases, inhibiting a kinase can paradoxically lead to increased proliferation. This can occur if the kinase is part of a negative feedback loop that normally suppresses a pro-proliferative pathway.[9]
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is inhibiting GAK in your system at the concentrations used. This can be done by assessing the phosphorylation of known GAK substrates.
-
Analyze Key Signaling Pathways: Use techniques like Western blotting or proteomic analysis to investigate the activation state of major pro-survival and proliferation pathways (e.g., MAPK/ERK, PI3K/AKT).
-
Perform a Kinome-wide Screen: To identify unexpected off-targets that might be responsible for the proliferative phenotype, a broad kinase profiling assay can be employed.[10]
Signaling Pathways and Experimental Protocols
GAK Signaling and Cellular Functions
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and intracellular trafficking.[2][3] It is also involved in the regulation of mitosis.[2]
Caption: Overview of GAK's cellular functions and its inhibition.
Experimental Protocols
Protocol 1: Western Blot for GAK Target Engagement
This protocol is to determine if this compound is engaging its target in cells by assessing the phosphorylation of a downstream marker, such as phosphorylated histone H3 (Ser10), which can increase upon mitotic arrest induced by GAK inhibition.[2]
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) and the negative control (SGC-GAK-1N) for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-histone H3 (Ser10) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat cells with a serial dilution of this compound, the negative control, and the RIPK2 inhibitor.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[2]
-
Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine IC50 values.
Quantitative Data Summary
| Compound | Target(s) | In Vitro GAK KD | Cellular GAK IC50 | Cellular RIPK2 IC50 |
| This compound (SGC-GAK-1) | GAK, RIPK2 | 4.5 nM | 120 ± 50 nM | 360 ± 190 nM |
| SGC-GAK-1N (Negative Control) | Inactive | >10 µM | >5 µM | >10 µM |
| Compound 18 (RIPK2 Inhibitor) | RIPK2 | >10 µM (for GAK) | >10 µM (for GAK) | Potent |
Data compiled from Asquith et al., 2019.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of GAK Inhibitors: 49 vs. SGC-GAK-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Cyclin G-associated kinase (GAK) inhibitors: GAK inhibitor 49 and SGC-GAK-1. This document synthesizes available experimental data to facilitate informed decisions in research and development.
Cyclin G-associated kinase (GAK), a serine/threonine kinase, plays a crucial role in clathrin-mediated membrane trafficking and has been identified as a potential therapeutic target in various diseases, including cancer and viral infections.[1][2] The development of potent and selective GAK inhibitors is therefore of significant interest. This guide focuses on a comparative analysis of two such inhibitors, this compound and SGC-GAK-1, based on their reported biochemical potency, cellular activity, and selectivity.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters for this compound and SGC-GAK-1, providing a clear comparison of their performance in various assays.
Table 1: In Vitro Potency against GAK
| Inhibitor | Assay Type | Parameter | Value (nM) |
| This compound | ATP-competitive binding | Ki | 0.54[3] |
| SGC-GAK-1 | ATP-competitive binding | Ki | 3.1[4][5] |
| SGC-GAK-1 | Dissociation constant | Kd | 1.9[6] |
Table 2: Cellular Activity
| Inhibitor | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | Cellular activity | Not specified | IC50 | 56[3] |
| SGC-GAK-1 | NanoBRET target engagement | HEK293 | IC50 | 110[6] |
| SGC-GAK-1 | Antiproliferative activity | LNCaP cells | IC50 | 50 ± 150[4] |
| SGC-GAK-1 | Antiproliferative activity | 22Rv1 cells | IC50 | 170 ± 650[4] |
Table 3: Kinase Selectivity
| Inhibitor | Off-Target Kinase | Parameter | Value (nM) | Selectivity vs. GAK (Fold) |
| This compound | RIPK2 | Binding | Not specified[3] | Not specified |
| SGC-GAK-1 | RIPK2 | Kd | 110[6] | ~58-fold (in vitro)[6] |
| SGC-GAK-1 | RIPK2 | NanoBRET IC50 | 360[6][7] | ~3-fold (in cells)[7] |
| SGC-GAK-1 | AAK1 | Ki | 53,000[4] | >17,000-fold |
| SGC-GAK-1 | STK16 | Ki | 51,000[4] | >16,000-fold |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the presented data. The following sections describe the methodologies for the key assays cited.
Kinase Inhibition and Binding Assays
-
ATP-Competitive Binding Assays (Ki Determination): These assays measure the ability of an inhibitor to compete with ATP for binding to the kinase active site. The inhibition constant (Ki) represents the concentration of the inhibitor required to occupy 50% of the kinase active sites in the absence of ATP. While specific assay formats may vary (e.g., radiometric assays, fluorescence-based assays), the fundamental principle involves incubating the kinase, a tracer (a labeled ligand that binds to the active site), and varying concentrations of the inhibitor. The displacement of the tracer by the inhibitor is measured to determine the Ki value.
-
KINOMEscan™ (Kd Determination): This is a competition binding assay used to determine the dissociation constant (Kd) of an inhibitor against a large panel of kinases. The assay involves incubating DNA-tagged kinases with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR. The Kd is determined by measuring the concentration of the test compound that results in 50% inhibition of the kinase binding to the immobilized ligand. SGC-GAK-1 was profiled in a KINOMEscan assay to assess its selectivity.[6]
Cellular Target Engagement and Activity Assays
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a test compound to a target protein.[6] The target protein (GAK) is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the active site of the kinase is added to the cells. Binding of the inhibitor displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer. The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in the BRET signal, indicating target engagement in a cellular context.[6]
-
Cell Viability/Antiproliferative Assays: These assays determine the effect of a compound on cell growth and survival. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 48 or 72 hours).[7] Cell viability is then assessed using various methods, such as measuring ATP levels (an indicator of metabolically active cells) or using colorimetric assays like the MTT or SRB assay. The IC50 value is the concentration of the inhibitor that reduces cell viability by 50%.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological context, the following diagrams have been generated using Graphviz.
Summary and Conclusion
Both this compound and SGC-GAK-1 are highly potent inhibitors of GAK. In vitro, this compound demonstrates a sub-nanomolar Ki of 0.54 nM, suggesting very high biochemical potency.[3] SGC-GAK-1 also exhibits low nanomolar potency with a Ki of 3.1 nM and a Kd of 1.9 nM.[4][5][6]
In cellular assays, both compounds show activity in the nanomolar range. This compound has a reported cellular IC50 of 56 nM, while SGC-GAK-1 demonstrates target engagement in cells with an IC50 of 110 nM.[3][6] Furthermore, SGC-GAK-1 has been shown to inhibit the proliferation of certain prostate cancer cell lines.[4][7]
A key differentiator between the two inhibitors, based on the available data, is the characterization of their selectivity. SGC-GAK-1 has been extensively profiled and shows high selectivity for GAK over other kinases in vitro, although a notable off-target is RIPK2, especially in cellular assays where the selectivity is reduced to approximately 3-fold.[6][7] The selectivity profile of this compound is less extensively documented in the provided information, though it is noted to also bind to RIPK2.[3]
The choice between this compound and SGC-GAK-1 will depend on the specific experimental context. For studies requiring the highest possible biochemical potency, this compound may be advantageous. However, for cellular studies where a well-characterized selectivity profile and the availability of a negative control compound (SGC-GAK-1N) are important, SGC-GAK-1, as a designated chemical probe, offers a more comprehensively validated tool.[7][8] Researchers should consider the potential off-target effects on RIPK2 when interpreting results from studies using either inhibitor, particularly SGC-GAK-1 in cellular systems.
References
- 1. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 7. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
validating GAK inhibition as the mechanism of antiviral action
A comprehensive guide comparing the mechanism of Cyclin G-Associated Kinase (GAK) inhibition against other antiviral strategies, supported by experimental data and detailed protocols.
The emergence of novel and drug-resistant viruses poses a continuous threat to global health, necessitating the development of innovative antiviral therapies. One promising approach is to target host cellular factors that are essential for viral replication, a strategy that may offer a higher barrier to resistance compared to direct-acting antivirals. Among these host targets, Cyclin G-Associated Kinase (GAK) has been identified as a key regulator of intracellular trafficking pathways exploited by a broad range of viruses. This guide provides an in-depth comparison of GAK inhibition as an antiviral mechanism, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying pathways.
GAK's Role in the Viral Lifecycle
GAK is a cellular serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and intracellular vesicle trafficking.[1][2] It functions by phosphorylating key adaptor proteins, such as the μ1 subunit of the AP-1 complex (AP1M1) and the μ2 subunit of the AP-2 complex (AP2M1).[3] This phosphorylation is critical for the recruitment of cargo into clathrin-coated pits and the subsequent formation and uncoating of vesicles. Many viruses hijack this machinery for their own entry into host cells, as well as for assembly and egress. By inhibiting GAK, the phosphorylation of these adaptor proteins is reduced, thereby disrupting the viral lifecycle at these critical stages.[1][4]
Validating GAK Inhibition as an Antiviral Mechanism
The validation of GAK as an antiviral target has been demonstrated across multiple studies and against a variety of RNA viruses.[4][5][6] The primary mechanism of action is the disruption of two distinct phases of the viral lifecycle: entry and assembly/release.[1][7]
Key Experimental Evidence:
-
siRNA-mediated depletion: Studies have shown that silencing GAK expression using small interfering RNAs (siRNAs) leads to a significant reduction in viral infection for viruses such as Hepatitis C Virus (HCV) and SARS-CoV-2.[3][7][8]
-
Pharmacological Inhibition: Treatment with small molecule inhibitors of GAK has been shown to potently suppress the replication of a wide range of viruses, including Dengue virus, Ebola virus, and SARS-CoV-2.[3][4][9]
-
Correlation with AP2M1 Phosphorylation: The antiviral effect of GAK inhibitors has been directly correlated with a decrease in the phosphorylation of AP2M1, confirming the mechanism of action.[1][4]
-
Live Cell Imaging: Advanced imaging techniques have provided direct evidence of viral particles co-trafficking with adaptor protein complexes, and this co-trafficking is disrupted by GAK inhibitors.[4]
Quantitative Comparison of GAK Inhibitors
Several small molecule inhibitors targeting GAK have been identified, including repurposed anticancer drugs and novel selective inhibitors. The following table summarizes the antiviral activity of some of these compounds against various viruses.
| Inhibitor | Target(s) | Virus | Assay | EC50 | Citation |
| Erlotinib | GAK, EGFR | HCV | HCVpp entry | 2.05 ± 0.36 μM | [1] |
| HCV | Infectious virus production | 2.47 ± 0.9 μM | [1] | ||
| Sunitinib | AAK1, GAK, VEGFR, etc. | Dengue Virus | Infectious virus production | - | [4] |
| Ebola Virus | Infectious virus production | - | [4] | ||
| 12g | GAK | HCV | HCVpp entry | 3.6 ± 1.2 μM | [1] |
| HCV | Infectious virus production | 2.13 ± 0.72 μM | [1] | ||
| 12i | GAK | HCV | HCVpp entry | 2.05 ± 0.36 μM | [1] |
| HCV | Infectious virus production | 2.47 ± 0.9 μM | [1] | ||
| RMC-113 | PIP4K2C, PIKfyve | SARS-CoV-2 | - | Potent suppression | [9] |
| Compound 25 | GAK | Dengue Virus | - | 3.4 μM | [2] |
| Compound 26 | GAK | Dengue Virus | - | 1.9 μM | [2] |
| Compound 27 | GAK | Dengue Virus | - | 7.5 μM | [2] |
Comparison with Alternative Antiviral Mechanisms
While GAK inhibition presents a promising broad-spectrum antiviral strategy, it is important to compare it with other host- and virus-targeting approaches.
| Mechanism | Target | Advantages | Disadvantages | Examples |
| GAK Inhibition | Host Kinase (GAK) | Broad-spectrum activity, high barrier to resistance.[4][5] | Potential for off-target effects and cellular toxicity with non-selective inhibitors.[1] | Erlotinib, Sunitinib, selective GAK inhibitors.[1][4] |
| AAK1 Inhibition | Host Kinase (AAK1) | Similar to GAK inhibition, broad-spectrum potential.[2][5] | Also a host target, so potential for toxicity. | Sunitinib, Baricitinib.[5] |
| Viral Protease Inhibition | Viral Enzyme | High specificity for the virus. | Prone to the development of drug resistance. | - |
| Viral Polymerase Inhibition | Viral Enzyme | Directly inhibits viral replication. | Can lead to the selection of resistant viral strains. | - |
| EGFR Inhibition | Host Receptor Tyrosine Kinase | Can inhibit viral entry.[10] | EGFR is involved in many cellular processes, leading to potential side effects. | Erlotinib, Gefitinib.[10] |
Experimental Protocols
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is used to specifically measure the effect of inhibitors on the viral entry step.
-
Cell Seeding: Huh-7.5 cells are seeded in 96-well plates.
-
Infection: Cells are infected with HCVpp, which are retroviral particles pseudotyped with HCV envelope glycoproteins and carrying a reporter gene (e.g., luciferase).
-
Compound Treatment: Cells are treated with various concentrations of the test compound or DMSO as a control.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Luciferase Assay: The luciferase activity is measured, which is proportional to the efficiency of viral entry.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Infectious Virus Production Assay
This assay measures the overall effect of an inhibitor on the entire viral lifecycle, resulting in the production of new infectious virions.
-
Cell Infection: Huh-7.5 cells are infected with a cell culture-grown reporter virus (e.g., J6/JFH1-RLuc).
-
Compound Treatment: Infected cells are treated with different concentrations of the inhibitor.
-
Supernatant Collection: At a specific time point post-infection (e.g., 72 hours), the cell culture supernatant containing progeny virions is collected.
-
Infection of Naive Cells: The collected supernatant is used to infect naive Huh-7.5 cells.
-
Luciferase Assay: After 48-72 hours, the luciferase activity in the newly infected cells is measured.
-
Data Analysis: The EC50 is determined based on the reduction in luciferase activity, which reflects the inhibition of infectious virus production.
Western Blot for AP2M1 Phosphorylation
This method is used to confirm that GAK inhibitors are hitting their intended target and modulating the downstream signaling pathway.
-
Cell Treatment: Cells are treated with the GAK inhibitor at various concentrations.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated AP2M1 (p-AP2M1) and total AP2M1.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The ratio of p-AP2M1 to total AP2M1 is quantified to determine the effect of the inhibitor on AP2M1 phosphorylation.
Visualizing the Pathways and Workflows
References
- 1. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. AP-2-Associated Protein Kinase 1 and Cyclin G-Associated Kinase Regulate Hepatitis C Virus Entry and Are Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
GAK Inhibitor 49: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of GAK inhibitor 49 against other kinases. The information is intended to assist researchers in evaluating its potential as a specific and potent tool for studying the cellular functions of Cyclin G-associated kinase (GAK) and for drug development purposes.
Selectivity Profile of this compound
This compound is a potent, ATP-competitive inhibitor of Cyclin G-associated kinase with a high affinity, exhibiting a Ki of 0.54 nM and a cellular IC50 of 56 nM.[1][2] While demonstrating high selectivity for GAK, it is not entirely exclusive and has been shown to interact with other kinases.
Notably, this compound also binds to Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2] Furthermore, it displays weak inhibitory activity against other members of the Numb-associated kinase (NAK) family, namely AAK1 and BMP2K, as well as STK16, but only at significantly higher micromolar concentrations.[2]
The following table summarizes the known inhibitory activities of this compound against a selection of kinases.
| Kinase Target | Inhibition Value | Inhibition Type |
| GAK | Ki: 0.54 nM | ATP-competitive |
| Cellular IC50: 56 nM | ||
| RIPK2 | Binding confirmed | - |
| AAK1 | IC50: 28 µM | Weak inhibition |
| BMP2K | IC50: 63 µM | Weak inhibition |
| STK16 | IC50: >100 µM | Weak inhibition |
Experimental Protocols
The determination of the kinase inhibitory potency and selectivity of compounds like this compound typically involves in vitro kinase assays. Below is a representative protocol for an ATP-competitive kinase inhibitor assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principles of assays that measure ATP consumption, such as the ADP-Glo™ kinase assay.
Materials:
-
Purified recombinant GAK enzyme and other kinases of interest.
-
Specific peptide substrate for each kinase.
-
This compound.
-
ATP (at a concentration near the Km for each kinase).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a light signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
The amount of ADP formed is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and GAK Signaling Pathway
To better understand the experimental process and the biological context of GAK function, the following diagrams have been generated using the DOT language.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: GAK's role in clathrin-mediated endocytosis.
References
alternative small molecule inhibitors for GAK
An Objective Comparison of Small Molecule Inhibitors for Cyclin G-Associated Kinase (GAK)
Cyclin G-associated kinase (GAK), a serine/threonine kinase, plays a crucial role in cellular trafficking and mitosis, making it a potential therapeutic target for various diseases, including cancer and viral infections. This guide provides a comparative overview of alternative small molecule inhibitors of GAK, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of GAK Inhibitors
Several small molecule inhibitors have been developed and characterized for their ability to target GAK. This section provides a quantitative comparison of their biochemical and cellular potencies.
| Inhibitor Name | Chemical Class | Ki (nM) | IC50 (nM) | Cellular IC50 (nM) | Notes |
| SGC-GAK-1 | 4-Anilinoquinoline | 3.1[1][2] | - | 110 (NanoBRET)[2][3] | Highly selective probe for GAK. Also shows cellular engagement with RIPK2 (IC50 = 360 nM).[1][3] |
| GAK inhibitor 49 | 4-Anilinoquinoline | 0.54 | - | 56 | Potent and highly selective ATP-competitive inhibitor. Also shows binding to RIPK2. |
| Isothiazolo[5,4-b]pyridine (12g) | Isothiazolopyridine | - | - | ~1,640-2,130 (Anti-HCV) | Antiviral activity against Hepatitis C virus (HCV) by inhibiting viral entry and assembly. |
| Isothiazolo[5,4-b]pyridine (12i) | Isothiazolopyridine | - | - | ~2,430-2,470 (Anti-HCV) | Similar to 12g, demonstrates anti-HCV activity. |
| Erlotinib | Quinazoline | - | - | - | A known anticancer drug that targets EGFR but also inhibits GAK. It is not a selective GAK inhibitor. |
Note: The presented data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of GAK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the in vitro potency of inhibitors against GAK.
Materials:
-
Recombinant GAK enzyme
-
GAK substrate (e.g., a generic kinase substrate like myelin basic protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 2.5 µL of a 2X GAK enzyme solution to each well.
-
Add 5 µL of a 2X substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for GAK.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™ Assay)
This protocol describes a method to quantify the engagement of GAK by an inhibitor in live cells.[4][5][6][7]
Materials:
-
HEK293 cells
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test inhibitors dissolved in DMSO
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-GAK Fusion Vector according to the manufacturer's protocol.
-
Incubate the cells for 24 hours post-transfection.
-
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the assay plate at an appropriate density.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitors in Opti-MEM®.
-
Add the diluted inhibitor or vehicle control to the wells containing the cells.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM®.
-
Add the tracer to all wells.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.[5]
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.
-
Read the BRET signal on a luminometer equipped with appropriate filters (e.g., 450 nm and 610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Visualizations
Diagrams illustrating key biological processes and experimental procedures provide a clear and concise understanding of complex information.
Caption: GAK signaling pathways in endocytosis and mitosis.
References
- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. carnabio.com [carnabio.com]
- 6. promega.co.uk [promega.co.uk]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
Cross-Validation of GAK Inhibitor 49 Results with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Cyclin G-associated kinase (GAK): chemical inhibition using the potent and selective inhibitor, GAK inhibitor 49, and genetic knockdown through RNA interference (RNAi). By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to offer an objective resource for researchers designing experiments to investigate the roles of GAK in various cellular processes.
Introduction: Targeting GAK with Small Molecules and Genetic Tools
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays crucial roles in cellular trafficking, signaling, and mitosis.[1] Its involvement in fundamental cellular processes has made it an attractive target for therapeutic intervention in diseases such as cancer. To elucidate the function of GAK and validate it as a drug target, researchers employ two primary loss-of-function approaches: chemical inhibition and genetic knockdown.
This compound is a potent, ATP-competitive, and highly selective inhibitor of GAK with a reported in vitro half-maximal inhibitory concentration (IC50) of 56 nM.[2] It provides a rapid and reversible means to block the catalytic activity of the GAK protein.
RNA interference (RNAi) is a biological process in which small interfering RNA (siRNA) molecules trigger the degradation of a specific messenger RNA (mRNA), leading to the suppression of the corresponding protein's expression. This genetic approach offers high specificity for the target gene.
Comparative Data on GAK Inhibition and Knockdown
The following tables summarize the available quantitative data for GAK inhibitors and the qualitative phenotypic comparison with GAK RNAi.
Table 1: Potency of Selected GAK Inhibitors
| Inhibitor | Target | In Vitro Kᵢ (nM) | Cellular IC₅₀ (nM) | Cell Line | Reference |
| This compound | GAK | 0.54 | 56 | Not Specified | [2] |
| SGC-GAK-1 | GAK | 3.1 | 120 | HEK293T | [3][4] |
| SGC-GAK-1 | GAK | - | 170 | 22Rv1 (Prostate Cancer) | [5][6] |
| SGC-GAK-1 | GAK | - | 50 | LNCaP (Prostate Cancer) | [5] |
Table 2: Phenotypic Comparison of GAK Inhibitor (SGC-GAK-1) and GAK siRNA
| Phenotype | GAK Inhibitor (SGC-GAK-1) | GAK siRNA | Concordance | Reference |
| Cell Viability | Decreased | Decreased | High | [4][7] |
| Cell Cycle Progression | G2/M Arrest | G2/M Arrest | High | [1][7] |
| Mitotic Spindle Morphology | Chromosome misalignment, spindle distortion | Spindle positioning defects, multi-aster formation | High | [1][7] |
| Apoptosis | Induction of PARP cleavage | - | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental replication and design.
Cell Viability Assay
This protocol is a general guideline for assessing cell viability after treatment with a GAK inhibitor or transfection with GAK siRNA.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
GAK Inhibitor: Treat cells with a serial dilution of the GAK inhibitor (e.g., this compound or SGC-GAK-1) or a vehicle control (e.g., DMSO).
-
GAK siRNA: Transfect cells with GAK-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle or non-targeting control to determine the percentage of cell viability.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution following GAK inhibition or knockdown.
-
Cell Preparation: Culture and treat cells with the GAK inhibitor or transfect with GAK siRNA as described above.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[2][8]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[9][10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining of Mitotic Spindles
This protocol details the visualization of mitotic spindles to assess morphological changes after GAK inhibition or knockdown.
-
Cell Culture: Grow cells on coverslips and treat with the GAK inhibitor or transfect with GAK siRNA.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the mitotic spindles using a fluorescence or confocal microscope.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing GAK inhibitor and RNAi effects, and the signaling pathway in which GAK is involved.
Caption: Experimental workflow for comparing GAK inhibitor and RNAi effects.
Caption: GAK signaling in endocytosis and mitosis.
Conclusion
The available evidence strongly indicates that pharmacological inhibition of GAK's kinase activity, as exemplified by potent and selective inhibitors, phenocopies the effects of genetic knockdown of GAK via RNAi. Both approaches lead to a consistent set of cellular outcomes, including decreased cell viability and cell cycle arrest at the G2/M phase due to defects in mitotic spindle formation. This concordance provides a robust cross-validation for the on-target effects of GAK inhibitors.
For researchers, this means that both GAK inhibitors and RNAi are valid and complementary tools for studying GAK function. The choice between these methods may depend on the specific experimental context, such as the need for rapid and reversible inhibition (favoring inhibitors) versus highly specific and long-term target suppression (favoring RNAi). The data and protocols presented in this guide offer a foundation for designing and interpreting experiments aimed at further unraveling the multifaceted roles of GAK in health and disease.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 3. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 4. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGC-GAK-1 - Focus Biomolecules [mayflowerbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of GAK Inhibitor 49 and Erlotinib for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative analysis of GAK inhibitor 49 and the well-established EGFR inhibitor, erlotinib. This guide delves into their respective mechanisms of action, target selectivity, and cellular effects, supported by quantitative data and detailed experimental protocols.
Introduction
This compound, a potent and highly selective inhibitor of Cyclin G-associated kinase (GAK), is an emerging tool for chemical biology and potential therapeutic development. Erlotinib, a clinically approved inhibitor of the Epidermal Growth factor Receptor (EGFR), is a cornerstone in the treatment of certain cancers. Notably, erlotinib also exhibits off-target activity against GAK, prompting a direct comparison to understand the specific roles of each kinase and the potential for selective therapeutic intervention. This guide aims to provide a clear, data-driven comparison to aid researchers in designing experiments and interpreting results related to these two kinase inhibitors.
Mechanism of Action and Target Profile
This compound (SGC-GAK-1) is an ATP-competitive inhibitor that demonstrates high affinity and selectivity for GAK, a serine/threonine kinase involved in clathrin-mediated endocytosis and, more recently, identified as a key regulator of mitosis.[1][2] Its potent and selective nature makes it an excellent chemical probe to elucidate the cellular functions of GAK.
Erlotinib is a reversible ATP-competitive inhibitor of the EGFR tyrosine kinase.[3] By blocking EGFR autophosphorylation, erlotinib inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways. While highly potent against EGFR, erlotinib is known to have off-target effects, with GAK being a notable example.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the in vitro potency and selectivity of this compound and erlotinib against their primary targets and key off-targets.
Table 1: In Vitro Potency of this compound and Erlotinib
| Inhibitor | Target | Potency Metric | Value (nM) |
| This compound | GAK | Ki | 0.54[4] |
| This compound | GAK | Cellular IC50 | 56[4] |
| Erlotinib | EGFR (wild-type) | IC50 | 2[5] |
| Erlotinib | GAK | IC50 | 1090 |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target | Key Off-Target(s) | Off-Target Potency (nM) | Selectivity (Fold) |
| This compound | GAK | RIPK2 | Kd = 110[6] | ~58-fold |
| Erlotinib | EGFR | STK10, SLK | Clinical concentrations | - |
| Erlotinib | EGFR | GAK | IC50 = 1090 | ~545-fold (vs. EGFR) |
Signaling Pathways
The distinct primary targets of this compound and erlotinib lead to the modulation of different cellular signaling pathways.
References
- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 6. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GAK Inhibitor 49 and Isothiazolo[4,3-b]pyridines for Cyclin G-Associated Kinase (GAK) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GAK inhibitor 49 against a panel of isothiazolo[4,3-b]pyridines, a known class of Cyclin G-Associated Kinase (GAK) inhibitors. The data presented herein is collated from various independent studies and commercial sources. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different data sources.
Data Presentation: Inhibitor Performance Overview
The following tables summarize the biochemical and cellular activities of this compound, the well-characterized chemical probe SGC-GAK-1, and a selection of isothiazolo[4,3-b]pyridine derivatives against GAK.
Table 1: Biochemical Activity of GAK Inhibitors
| Compound/Inhibitor | Type | Target | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Source(s) |
| This compound | Small Molecule | GAK | ATP-competitive | 0.54 | - | 56 (cell) | [1][2][3] |
| SGC-GAK-1 | 4-Anilinoquinoline | GAK | KINOMEscan | - | 1.9, 3.1 | 110 (NanoBRET) | [4][5][6][7] |
| Isothiazolo[4,3-b]pyridine 1 | Isothiazolo[4,3-b]pyridine | GAK | KINOMEscan | - | 8.3 | 39 | [8][9] |
| Isothiazolo[4,3-b]pyridine 2 | Isothiazolo[4,3-b]pyridine | GAK | KINOMEscan | - | 8.9 | - | [9] |
| Isothiazolo[4,3-b]pyridine 23b | Isothiazolo[4,3-b]pyridine | GAK | LanthaScreen | - | - | 13 | [8] |
| Isothiazolo[4,3-b]pyridine 7g | Isothiazolo[4,3-b]pyridine | GAK | LanthaScreen | - | - | 10 | [8] |
| Isothiazolo[4,3-b]pyridine 19b | Isothiazolo[4,3-b]pyridine | GAK | LanthaScreen | - | - | 4.3 | [8] |
| Isothiazolo[4,3-b]pyridine 19c | Isothiazolo[4,3-b]pyridine | GAK | LanthaScreen | - | - | 2.5 | [8] |
| Isothiazolo[4,3-b]pyridine 19d | Isothiazolo[4,3-b]pyridine | GAK | LanthaScreen | - | - | 3.5 | [8] |
| Isothiazolo[4,3-b]pyridine 19e | Isothiazolo[4,3-b]pyridine | GAK | LanthaScreen | - | - | 3.8 | [8] |
Note: Ki (Inhibition constant), Kd (Dissociation constant), IC50 (Half-maximal inhibitory concentration). Values are for GAK unless otherwise specified. Cellular IC50 for this compound is provided for context.
Table 2: Cellular Activity and Selectivity of GAK Inhibitors
| Compound/Inhibitor | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Primary Off-Target(s) | Selectivity Notes | Source(s) |
| This compound | Not Reported | Not Reported | RIPK2, AAK1 (weak), BMP2K (weak), STK16 (weak) | Highly selective for GAK. | [1][2] |
| SGC-GAK-1 | DENV: 0.08 | LNCaP: 0.65, 22Rv1: 0.17 | RIPK2 | >50-fold selective for GAK over a panel of 400 kinases. | [5] |
| Isothiazolo[4,3-b]pyridine 1 | HCV (entry & assembly) | >20 | Not specified | Structurally unrelated to erlotinib. | [9] |
| Isothiazolo[4,3-b]pyridine 2 | HCV (entry & assembly) | >20 | Not specified | Structurally unrelated to erlotinib. | [9] |
| Isothiazolo[4,3-b]pyridine 23b | DENV: 7.5 | >20 | 7 non-mutant kinases with >90% inhibition at 10 µM | Selectivity score S(10) of 0.078. | [8] |
| Isothiazolo[4,3-b]pyridine 7g | DENV: 7.9 | >20 | Not Reported | Not Reported | [8] |
| Isothiazolo[4,3-b]pyridine 19b | DENV: 4.0 | >20 | Not Reported | Not Reported | [8] |
| Isothiazolo[4,3-b]pyridine 19c | DENV: 2.6 | >20 | Not Reported | Not Reported | [8] |
| Isothiazolo[4,3-b]pyridine 19d | DENV: 3.9 | >20 | Not Reported | Not Reported | [8] |
| Isothiazolo[4,3-b]pyridine 19e | DENV: 4.1 | >20 | Not Reported | Not Reported | [8] |
Note: EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration), DENV (Dengue Virus), HCV (Hepatitis C Virus). LNCaP and 22Rv1 are prostate cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies inhibitor binding to a kinase by measuring the displacement of a fluorescently labeled tracer.
-
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket of the kinase.[10][11] When an inhibitor displaces the tracer, the FRET signal is lost.
-
Procedure:
-
A 3-fold serial dilution of the test compound is prepared.
-
The kinase, Eu-labeled antibody, and test compound are combined and incubated.
-
The fluorescent tracer is added to initiate the displacement reaction.
-
After a 1-hour incubation at room temperature, the plate is read on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).[10]
-
The emission ratio (665 nm / 615 nm) is calculated and plotted against the compound concentration to determine the IC50 value.[10]
-
2. KINOMEscan™ Assay
This is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
-
Principle: Kinases are tagged with a DNA tag and immobilized on a solid support. The ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase is measured. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Procedure:
-
Test compounds are incubated with the panel of DNA-tagged kinases in the presence of the immobilized ligand.
-
After equilibration, the unbound kinases are washed away.
-
The amount of remaining kinase is measured by qPCR.
-
Results are typically reported as percent of control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound. Kd values can be determined from dose-response curves.
-
Cell-Based Assays
1. NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target protein within intact, live cells.[12][13]
-
Principle: The target protein (GAK) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fused target, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET signal.[14]
-
Procedure:
-
Cells are transfected with a plasmid encoding the NanoLuc®-target fusion protein.
-
Transfected cells are seeded into assay plates.
-
A serial dilution of the test compound is added to the cells, followed by the addition of the fluorescent tracer.
-
After a 2-hour incubation at 37°C, the NanoBRET™ substrate is added.
-
The plate is read on a luminometer capable of measuring filtered light at 450 nm and >600 nm.
-
The BRET ratio (acceptor emission / donor emission) is calculated and used to determine the IC50 of the test compound.[15]
-
2. Antiviral Assays (HCV and DENV)
-
HCV Replicon Assay: This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7.5) that contains a subgenomic HCV replicon.[16][17][18]
-
Procedure: Replicon-containing cells are seeded and treated with serial dilutions of the test compound. After a 72-hour incubation, viral replication is quantified, typically by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon.[17]
-
-
Dengue Virus (DENV) Infection Assay: This assay assesses the ability of a compound to inhibit DENV infection in a susceptible cell line (e.g., HEK293 or Huh7).[19][20]
-
Procedure: Cells are seeded and treated with the test compound, followed by inoculation with DENV.[19] After a 48-hour incubation, the level of viral infection is determined, often by immunofluorescence staining for a viral protein (e.g., DENV envelope protein) or by quantifying viral yield through plaque assays.[19][20][21]
-
3. Cytotoxicity Assay (AlamarBlue™)
This assay measures the metabolic activity of cells to determine the cytotoxicity of a test compound.[22][23]
-
Principle: The active ingredient, resazurin, is a non-fluorescent blue dye that is reduced by metabolically active cells to the fluorescent pink compound, resorufin.[23] The amount of fluorescence is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with a serial dilution of the test compound.
-
After a specified incubation period (e.g., 72 hours), AlamarBlue™ reagent is added to each well (typically 10% of the culture volume).[22]
-
The plate is incubated for 1-4 hours at 37°C.[24]
-
Fluorescence is measured with an excitation of ~560 nm and an emission of ~590 nm.[22]
-
The CC50 value is determined by plotting fluorescence intensity against compound concentration.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the evaluation of GAK inhibitors.
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: General workflow for kinase inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 15. eubopen.org [eubopen.org]
- 16. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 17. HCV replicon assay. [bio-protocol.org]
- 18. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 19. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]
- 21. Optimized Protocol for the Amplification and Viral Titration of Dengue Virus Serotypes 1–4 (DENV1–4) / ... [protocols.io]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 24. allevi3d.com [allevi3d.com]
A Comparative Analysis of GAK Inhibitor 49 and Sunitinib Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GAK inhibitor 49 and sunitinib, focusing on their respective mechanisms of action, potency against target kinases, and the experimental protocols used for their evaluation. The information is intended to assist researchers in assessing the utility of these inhibitors for their specific research applications.
Mechanism of Action
This compound: this compound is a potent and highly selective ATP-competitive inhibitor of Cyclin G-Associated Kinase (GAK).[1][2][3][4] GAK is a ubiquitous serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and vesicle trafficking by facilitating the uncoating of clathrin-coated vesicles.[5][6][7] It functions as a cofactor for Hsc70, a molecular chaperone involved in this process.[7] By inhibiting GAK, this compound disrupts these essential cellular trafficking processes. Recent studies also suggest GAK has a role in centrosome maturation and mitotic progression.[8]
Sunitinib: Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[9][10][11] Its mechanism of action involves blocking the signaling of multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic progression.[9][10] Key targets include all vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[9][10] Sunitinib also effectively inhibits other RTKs such as KIT (CD117), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[9][10][11] This broad-spectrum inhibition leads to both anti-angiogenic and anti-proliferative effects.[12]
Signaling Pathway Diagrams
Comparative Potency Data
The following table summarizes the reported potency of this compound and sunitinib against their primary targets and other relevant kinases. Potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the binding affinity of the inhibitor to the target, respectively.
| Inhibitor | Target Kinase | Potency (IC50 / Ki) | Assay Type |
| This compound | GAK | 56 nM (IC50) | Cellular Assay[1][2][3] |
| GAK | 0.54 nM (Ki) | Biochemical Assay[1][2] | |
| AAK1 | 28 µM (IC50) | Biochemical Assay[2] | |
| BMP2K | 63 µM (IC50) | Biochemical Assay[2] | |
| STK16 | >100 µM (IC50) | Biochemical Assay[2] | |
| Sunitinib | PDGFRβ | 2 nM (IC50) | Cell-free Assay[13][14][15] |
| PDGFRβ | 8 nM (Ki) | Biochemical Assay[14] | |
| VEGFR2 (KDR/Flk-1) | 80 nM (IC50) | Cell-free Assay[13][14][15] | |
| VEGFR2 (KDR/Flk-1) | 9 nM (Ki) | Biochemical Assay[14] | |
| c-KIT | Various | -[9][10] | |
| FLT3 (Wild-type) | 250 nM (IC50) | Cellular Assay[14][15] | |
| FLT3 (ITD mutant) | 50 nM (IC50) | Cellular Assay[14][15] | |
| GAK | Potent Inhibition | -[8][16] |
Note: Sunitinib is known to inhibit GAK, but specific IC50/Ki values from direct comparative studies were not available in the initial search. It is considered a significant off-target of sunitinib.[8][16]
Experimental Protocols
The determination of inhibitor potency relies on standardized in vitro assays. Below are representative protocols for biochemical and cell-based assays commonly used to evaluate kinase inhibitors like this compound and sunitinib.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of an inhibitor by measuring the amount of ATP consumed during a kinase reaction. The ADP-Glo™ Kinase Assay system is a common example.
-
Objective: To measure the direct inhibitory effect of a compound on purified kinase activity.
-
Principle: The kinase reaction consumes ATP, converting it to ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the generated ADP back into ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the kinase activity.
-
Materials:
-
Purified recombinant kinase (e.g., GAK, VEGFR2).
-
Specific peptide or protein substrate (e.g., Histone H1 for GAK).[17]
-
Test inhibitors (this compound, sunitinib) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution at a concentration near the Km for the specific kinase.
-
Luminescence-based detection reagent kit (e.g., ADP-Glo™).
-
White, opaque 96-well or 384-well microplates.
-
Plate reader with luminescence detection capabilities.
-
-
Procedure:
-
Compound Plating: Add 5 µL of serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes, or an optimized time for linear reaction kinetics.
-
Reaction Termination & ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
-
Protocol 2: Cell-Based Inhibition Assay (e.g., Proliferation or Phosphorylation)
This protocol measures the effect of an inhibitor on a specific cellular process that is dependent on the target kinase.
-
Objective: To determine the potency of an inhibitor in a physiological context.
-
Principle: For an anti-proliferative assay, cells dependent on the target kinase are treated with the inhibitor, and cell viability is measured. For a target engagement assay, the phosphorylation of a downstream substrate is measured via methods like Western Blot or ELISA.
-
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., HUVECs for VEGFR inhibitors, MV4;11 cells for FLT3 inhibitors).[14][19]
-
Complete cell culture medium.
-
Test inhibitors (this compound, sunitinib) serially diluted in culture medium.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
For phosphorylation assays: appropriate lysis buffers, primary and secondary antibodies.
-
Clear or white tissue culture-treated microplates.
-
-
Procedure (Anti-Proliferation):
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|319492-82-5|COA [dcchemicals.com]
- 5. pnas.org [pnas.org]
- 6. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase | Life Science Alliance [life-science-alliance.org]
- 7. GAK (protein) - Wikipedia [en.wikipedia.org]
- 8. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Sunitinib - Wikipedia [en.wikipedia.org]
- 11. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. apexbt.com [apexbt.com]
Confirming On-Target Engagement of GAK Inhibitor K-49 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the on-target engagement of the Cyclin G-associated kinase (GAK) inhibitor, K-49, within a cellular context. We present a comparative analysis with the well-characterized GAK inhibitor, SGC-GAK-1, and detail the experimental protocols necessary for these assessments. This guide is intended to assist researchers in designing and executing experiments to verify the direct interaction of small molecule inhibitors with GAK in living cells, a critical step in drug discovery and validation.
Introduction to GAK and On-Target Engagement
Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in crucial cellular processes, including clathrin-mediated endocytosis and membrane trafficking. Its role in various diseases, including cancer and viral infections, has made it an attractive therapeutic target. When developing inhibitors against GAK, such as K-49, it is paramount to demonstrate that the compound directly interacts with its intended target within the complex cellular environment. This process, known as on-target engagement, provides crucial evidence for the inhibitor's mechanism of action and helps to differentiate on-target effects from off-target activities.
This guide focuses on three key experimental approaches to confirm the on-target engagement of GAK inhibitors:
-
NanoBRET™ Target Engagement Assay: A live-cell assay that quantitatively measures the binding of a compound to a target protein.
-
Cellular Thermal Shift Assay (CETSA®): A method that assesses ligand binding based on the principle of ligand-induced thermal stabilization of the target protein.
-
Western Blotting for Downstream Target Modulation: An immunoassay to detect changes in the phosphorylation state of a known GAK substrate, providing indirect evidence of target engagement.
Comparative Analysis of GAK Inhibitors
Here, we compare the reported cellular potencies and off-target activities of GAK inhibitor K-49 and a widely used chemical probe, SGC-GAK-1. It is important to note that the cellular IC50 values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Inhibitor | Target | Assay Type | Cellular IC50 (nM) | Key Off-Target | Off-Target Cellular IC50 (nM) | Reference |
| K-49 | GAK | Not Specified | 56 | RIPK2 | Not specified | [1][2] |
| SGC-GAK-1 | GAK | NanoBRET™ | 120 ± 50 | RIPK2 | 360 ± 190 | [3][4] |
Note: A lower IC50 value indicates higher potency. The data suggests that K-49 is a potent GAK inhibitor in cells. Both K-49 and SGC-GAK-1 have been reported to interact with Receptor-Interacting Protein Kinase 2 (RIPK2), highlighting the importance of assessing off-target engagement.
Experimental Methodologies
This section provides detailed protocols for the key experiments used to confirm the on-target engagement of GAK inhibitors.
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of an inhibitor to GAK in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged GAK protein (the energy donor) and a fluorescently labeled tracer that binds to the GAK active site (the energy acceptor). An inhibitor that binds to GAK will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
NanoBRET™ Target Engagement Workflow
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well white-bottom plates.
-
Transfect cells with a vector encoding a NanoLuc®-GAK fusion protein using a suitable transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of GAK inhibitor K-49 and SGC-GAK-1 in Opti-MEM.
-
Add the diluted compounds to the cells.
-
-
Tracer Addition and Incubation:
-
Add the NanoBRET™ tracer to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® detection reagent containing the substrate and an extracellular NanoLuc® inhibitor.
-
Add the detection reagent to each well.
-
Read the luminescence and filtered BRET signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to a protein increases its thermal stability. By heating intact cells treated with a compound and then quantifying the amount of soluble GAK protein remaining, one can infer target engagement.
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA®) Workflow
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEK293 or a relevant cancer cell line) to high confluency.
-
Treat the cells with the desired concentration of GAK inhibitor K-49 or vehicle control (DMSO) and incubate for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GAK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the amount of soluble GAK at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble GAK against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Western Blotting for Downstream Target Modulation
GAK is known to phosphorylate the µ2 subunit of the adaptor protein 2 complex (AP2M1) at Threonine 156. Inhibition of GAK should therefore lead to a decrease in the phosphorylation of AP2M1 at this site. This provides indirect but physiologically relevant evidence of on-target activity.
Signaling Pathway:
GAK Signaling Pathway
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells and treat them with a dose range of GAK inhibitor K-49 for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AP2M1 (Thr156) (e.g., Cell Signaling Technology #7399)[5].
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AP2M1 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities and determine the ratio of phosphorylated AP2M1 to total AP2M1. A dose-dependent decrease in this ratio upon treatment with K-49 indicates on-target GAK inhibition.
-
Conclusion
Confirming the on-target engagement of a novel kinase inhibitor like K-49 is a fundamental step in its preclinical characterization. The combination of direct binding assays such as NanoBRET™ and CETSA®, along with the functional validation through downstream target modulation via Western blotting, provides a robust and comprehensive assessment of an inhibitor's interaction with its intended target in a cellular setting. By comparing the cellular potency and off-target profile of K-49 with established probes like SGC-GAK-1, researchers can gain valuable insights into its selectivity and potential as a therapeutic agent. The detailed protocols provided in this guide should empower researchers to confidently and accurately validate the on-target engagement of GAK inhibitors in their own laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 4. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-AP2M1 (Thr156) (D4F3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Benchmarking GAK Inhibitor 49: A Comparative Guide for Kinase Inhibitor Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of GAK inhibitor 49 against other kinase inhibitors, with a focus on selectivity and cellular activity. The data presented is intended to aid researchers in selecting the most appropriate chemical tools for studying the biological functions of Cyclin G-associated kinase (GAK) and for potential therapeutic development.
Introduction to GAK and its Inhibition
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase involved in crucial cellular processes, most notably clathrin-mediated endocytosis, vesicle trafficking, and mitotic progression.[1][2] Its role in these fundamental pathways has implicated GAK in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[2][3]
This compound is a potent, ATP-competitive inhibitor of GAK with a reported Ki of 0.54 nM and a cellular IC50 of 56 nM.[4][5] While described as highly selective, it is also known to bind to Receptor-Interacting Protein Kinase 2 (RIPK2).[4][5] To provide a thorough benchmark, this guide compares this compound with SGC-GAK-1, a well-characterized chemical probe for GAK, and the isothiazolo[4,3-b]pyridine class of GAK inhibitors.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity across the kinome. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. The KINOMEscan™ platform is a widely used competition binding assay to determine kinase inhibitor selectivity.
Table 1: Kinase Selectivity of GAK Inhibitors
| Compound | Primary Target | Kd (nM) | Key Off-Targets (Kd nM) | KINOMEscan™ Data Availability |
| This compound | GAK | 0.54 (Ki)[4][5] | RIPK2 (binding reported)[4][5] | Not publicly available |
| SGC-GAK-1 | GAK | 1.9[6] | RIPK2 (110), ADCK3 (190), NLK (520) | Available (>400 kinases)[1] |
| Isothiazolo[4,3-b]pyridines (representative) | GAK | 8-51 (IC50)[3] | Varies with substitution | Available for select compounds[3] |
| SGC-GAK-1N (Negative Control) | - | >50,000 (GAK IC50)[6] | - | Not applicable |
| HY-19764 (RIPK2 Inhibitor) | RIPK2 | Potent | Selective for RIPK2 | Not applicable for GAK benchmarking |
Note: Data for this compound is based on reported values; comprehensive KINOMEscan data is not publicly available.
Cellular Activity and Cytotoxicity
The cellular activity of a kinase inhibitor is a key determinant of its utility in biological research and as a potential therapeutic. This includes on-target engagement and potency, as well as off-target effects leading to cytotoxicity.
Table 2: Cellular Activity and Cytotoxicity of GAK Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 / GI50 (µM) | Reference |
| This compound | - | Cellular Assay | GAK Inhibition | 0.056 | [4][5] |
| SGC-GAK-1 | 22Rv1 (Prostate) | Cell Viability | Growth Inhibition | 0.17 | [1] |
| LNCaP (Prostate) | Cell Viability | Growth Inhibition | 0.65 | [1] | |
| DU145 (Prostate) | Cell Viability | Growth Inhibition | >100 | [1] | |
| PC3 (Prostate) | Cell Viability | Growth Inhibition | >100 | [1] | |
| DLBCL cell lines | Cell Viability | Growth Inhibition | ≤1 | [2] | |
| Isothiazolo[4,3-b]pyridines (representative) | Huh-7.5 (Liver) | Antiviral Assay (DENV) | EC50 | ~1 | [7] |
| Huh-7.5 (Liver) | Cytotoxicity Assay | CC50 | >10 | [7] | |
| SGC-GAK-1N (Negative Control) | 22Rv1, LNCaP | Cell Viability | Growth Inhibition | >100 | [1] |
Signaling Pathways and Experimental Workflows
GAK's Role in Clathrin-Mediated Endocytosis
GAK plays a pivotal role in the uncoating of clathrin-coated vesicles, a key step in clathrin-mediated endocytosis. This process is essential for the internalization of receptors and other cargo from the cell surface.
Caption: GAK's role in clathrin-mediated endocytosis.
Experimental Workflow for Kinase Inhibitor Benchmarking
A systematic approach is essential for the robust comparison of kinase inhibitors. The following workflow outlines the key experimental stages.
Caption: Workflow for benchmarking kinase inhibitors.
Experimental Protocols
KINOMEscan™ Selectivity Profiling (DiscoverX)
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.
-
Assay Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.
-
Procedure: a. A DNA-tagged kinase, an immobilized ligand, and the test compound are combined. b. The mixture is incubated to allow for binding to reach equilibrium. c. Unbound components are washed away. d. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of bound kinase is compared to a DMSO control to determine the percent of control. A Kd (dissociation constant) is calculated from a dose-response curve.
NanoBRET™ Target Engagement Assay (Promega)
This assay measures the engagement of a test compound with a target protein in live cells.
-
Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. Compound binding to the kinase displaces the tracer, leading to a decrease in BRET signal.
-
Procedure: a. Cells are transiently transfected with a vector expressing the NanoLuc®-GAK fusion protein. b. Transfected cells are plated in a multi-well plate. c. A NanoBRET™ tracer is added to the cells, followed by the addition of the test compound at various concentrations. d. The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.
Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®, Promega)
This assay quantifies the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
-
Assay Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin to produce light.
-
Procedure: a. Cells are seeded in a multi-well plate and allowed to attach overnight. b. The test compound is added at various concentrations, and the cells are incubated for a specified period (e.g., 72 hours). c. The CellTiter-Glo® reagent is added to each well. d. The plate is incubated to stabilize the luminescent signal. e. Luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. GI50 (growth inhibition) or IC50 (inhibitory concentration) values are calculated from dose-response curves.
Conclusion
References
- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GAK Inhibitor 49: A Comprehensive Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the proper disposal of GAK inhibitor 49. Adherence to these procedural guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide synthesizes safety data sheet (SDS) information and general best practices for handling potent kinase inhibitors.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound. The following are general safety precautions for handling this and other potent small molecule inhibitors:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
Quantitative Data Summary
While a specific, publicly available Safety Data Sheet for this compound with detailed quantitative environmental impact data is not readily found, the general properties of similar kinase inhibitors warrant a high degree of caution. The following table outlines typical data points found in an SDS for such compounds. Researchers must consult the specific SDS from their supplier for precise values.
| Data Point | Typical Value/Information | Significance for Disposal |
| Acute Toxicity (Oral) | Data not available. Assume high toxicity. | Indicates that ingestion is a significant hazard. Strict handling procedures are necessary to prevent accidental exposure. |
| Environmental Hazards | Not fully characterized. Assume persistence and potential for aquatic toxicity. Avoid release to the environment. | Underscores the importance of containment and disposal through certified hazardous waste channels to prevent contamination of soil and water systems. |
| Solubility | Soluble in DMSO. | Informs the choice of solvents for decontamination procedures and the potential for the compound to be present in liquid waste streams. |
| Chemical Stability | Generally stable under standard laboratory conditions. Avoid strong oxidizing agents. | Important for safe storage of waste. Incompatible materials should not be mixed in the same waste container. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
-
Waste Segregation at the Source:
-
Solid Waste: All materials that have come into direct contact with this compound are to be considered contaminated solid chemical waste. This includes, but is not limited to:
-
Unused or expired neat compound
-
Contaminated personal protective equipment (gloves, disposable lab coats)
-
Weighing papers, pipette tips, and other disposables
-
-
Liquid Waste: All solutions containing this compound must be collected as liquid chemical waste. This includes:
-
Stock solutions (typically in DMSO)
-
Experimental solutions and cell culture media containing the inhibitor
-
Solvents used for rinsing contaminated glassware.
-
-
-
Containment and Labeling:
-
Solid Waste Container: Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Liquid Waste Container: Collect all liquid waste in a compatible, sealed, and shatter-resistant container. The container must be labeled as "Hazardous Waste" and list all chemical constituents, including solvents (e.g., DMSO) and "this compound."
-
-
Decontamination of Work Surfaces and Equipment:
-
Wipe down all surfaces and non-disposable equipment that may have come into contact with the inhibitor.
-
A common and effective decontamination procedure involves wiping with a solvent such as 70% ethanol, followed by a thorough cleaning with soap and water.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
-
-
Waste Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to mitigate any potential leaks.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this material through standard laboratory trash or down the drain.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and responsible environmental stewardship.
Personal protective equipment for handling GAK inhibitor 49
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling GAK inhibitor 49. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution. The following procedures are based on general safety protocols for potent research-grade kinase inhibitors and are intended to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Precautionary Measures
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, related compounds and general knowledge of potent kinase inhibitors suggest the following potential hazards. All personnel must handle this compound as potentially hazardous.
GHS Hazard Statements (Presumed):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection depends on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or face shield for splash risk. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Designated Area
All work with this compound, from weighing to solution preparation and experimental use, should be conducted in a designated and clearly marked area.
Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including dedicated spatulas and glassware.
-
Weighing: Perform all weighing of the solid compound within the fume hood. Use a balance with a draft shield.
-
Dissolving: Add solvent to the solid compound slowly and carefully to avoid splashing. Cap the container securely before vortexing or sonicating.
Experimental Use
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated equipment. If not possible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
Note: All disposal must be in accordance with local, state, and federal regulations.
Emergency Procedures
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visual Workflows
Caption: Workflow for Handling this compound.
Caption: Spill Response Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
